molecular formula C7H3FI2O3 B8135201 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid

4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid

Cat. No.: B8135201
M. Wt: 407.90 g/mol
InChI Key: XEMMQZPLOYUTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid is a multifunctional halogenated benzoic acid derivative designed for advanced pharmaceutical and organic chemistry research. This compound integrates structural features of diiodosalicylic acid, a known scaffold in medicinal chemistry, with a fluorine substituent to potentially enhance its physicochemical properties and biological activity. As a halogen-rich salicylate, its core structure is closely related to 2-Hydroxy-3,5-diiodobenzoic acid, which has documented activity as an inhibitor of the Endothelin-1 receptor, a significant target in cardiovascular research . The addition of a fluorine atom at the 4-position is a common strategy in drug discovery to modulate properties such as metabolic stability, membrane permeability, and binding affinity . This molecular architecture suggests potential research applications in exploring enzyme inhibition and receptor antagonism. The compound serves as a versatile synthetic intermediate. Its functional groups—carboxylic acid, phenol, and halogens—make it suitable for various chemical transformations, including the synthesis of complex molecules like salicylanilides. Halogenated salicylanilides are a class of compounds with a broad spectrum of documented biological activities, including anthelmintic, antibacterial, and antimycobacterial properties . Some derivatives, such as Rafoxanide, have also been investigated for their repositioning potential in oncology research, showing efficacy in models of multiple myeloma and other cancers . Researchers can utilize this building block to develop novel analogs for structure-activity relationship (SAR) studies. This product is provided For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, as it is an irritant compound.

Properties

IUPAC Name

4-fluoro-2-hydroxy-3,5-diiodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FI2O3/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMMQZPLOYUTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)I)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FI2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Architecture and Reactivity of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic Acid

Executive Summary

This compound (CAS: 2065250-23-7) represents a highly specialized halogenated salicylate scaffold.[1] Unlike its parent compound, salicylic acid, this derivative integrates three distinct halogen atoms—a central fluorine flanked by two bulky iodine atoms. This unique "3,4,5-trihalo" substitution pattern creates a chemically dense electronic environment that dramatically alters its reactivity profile.[1]

For drug development professionals, this compound is not merely a static building block but a reactive electrophile .[1] The presence of the fluorine atom at the para position to the carboxylic acid, activated by the electron-withdrawing iodine atoms, renders the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This guide details the physicochemical properties, synthetic pathways, and the specific reactivity logic required to utilize this compound effectively in medicinal chemistry.

Part 1: Physicochemical Profile[1][2]

The introduction of iodine and fluorine atoms into the salicylate core significantly increases lipophilicity and acidity compared to non-halogenated analogs.

Table 1: Key Chemical Identifiers & Properties
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 2065250-23-7
Molecular Formula C₇H₃F I₂O₃
Molecular Weight 407.90 g/mol High molecular weight due to di-iodination.[1][2]
Appearance Off-white to pale yellow crystalline solidIodine content often imparts a yellow hue.[1]
Solubility DMSO, DMF, Methanol, AcetoneInsoluble in water; sparingly soluble in CHCl₃.
pKa (COOH) ~2.0 (Predicted)More acidic than salicylic acid (pKa 2.[1]97) due to electron-withdrawing I/F.
LogP ~3.8 - 4.2 (Predicted)Significantly more lipophilic than salicylic acid (LogP 2.26).[1]
Melting Point >200 °C (Decomposition)Typical for diiodosalicylic acids; prone to decarboxylation at high T.

Part 2: Synthetic Architecture

The synthesis of this compound is an exercise in controlled electrophilic aromatic substitution.[1] The starting material, 4-fluorosalicylic acid , directs incoming electrophiles (iodonium ions) to the ortho and para positions relative to the hydroxyl group. Since the para position is blocked by the fluorine, and the carboxylic acid directs meta, the hydroxyl group dominates the regioselectivity, directing iodination to the C3 and C5 positions.

Mechanism of Synthesis

The reaction typically employs Iodine Monochloride (ICl) in glacial acetic acid.[1][3] ICl provides a more potent source of electrophilic iodine (I⁺) than elemental iodine (


).[1]
  • Activation: The phenolic hydroxyl group activates the ring.[1]

  • First Iodination (C5): Sterically less hindered than C3; occurs rapidly.[1]

  • Second Iodination (C3): Occurs subsequently to fill the remaining ortho site.[1]

Visualizing the Synthesis Pathway

Synthesis Start 4-Fluorosalicylic Acid (C7H5FO3) Inter Intermediate: 5-Iodo-4-fluorosalicylic acid Start->Inter Electrophilic Subst. (C5) Reagent 2.2 eq. ICl (Glacial AcOH) Reagent->Start Product 4-Fluoro-2-hydroxy- 3,5-diiodobenzoic acid Inter->Product Electrophilic Subst. (C3)

Figure 1: Stepwise electrophilic iodination of 4-fluorosalicylic acid.

Part 3: Reactivity & Functional Logic

This compound is defined by three reactive centers.[1] Understanding the hierarchy of these centers is critical for preventing side reactions.

The C4-Fluorine: A "Soft" Spot for Nucleophiles (SNAr)

Unlike a standard fluorobenzene, the fluorine in this molecule is activated .[1]

  • Electronic Effect: The carboxylic acid (electron-withdrawing) is para to the fluorine.[1] The two iodine atoms are ortho to the fluorine.

  • Result: The electron density at C4 is severely depleted.[1]

  • Application: This allows for Nucleophilic Aromatic Substitution (SNAr) using amines, thiols, or alkoxides. The fluorine acts as the leaving group, allowing the scaffold to serve as a linker.

The Salicylate Motif (Chelation)

The proximity of the phenolic -OH (C2) and the carboxylic acid -COOH (C1) creates a bidentate binding site.[1]

  • Metal Binding: It forms stable 6-membered chelate rings with Fe(III), Cu(II), and other transition metals.[1]

  • Interference: In palladium-catalyzed couplings, this site must often be protected (e.g., as a methyl ester/ether) to prevent catalyst poisoning.[1]

The C-I Bonds (Cross-Coupling)

The C3 and C5 iodine atoms are prime candidates for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

  • Selectivity: The C5-iodine is generally more reactive/accessible than the sterically crowded C3-iodine (sandwiched between OH and F).[1]

Reactivity Map

Reactivity Core 4-Fluoro-2-hydroxy- 3,5-diiodobenzoic acid SNAr S_NAr Displacement (Target: C4-F) Nucleophiles: R-NH2, R-SH Core->SNAr High Reactivity Coupling Pd-Catalyzed Coupling (Target: C5-I > C3-I) Suzuki / Sonogashira Core->Coupling Conditional Chelation Metal Chelation (Target: C1-COOH + C2-OH) Ligand formation Core->Chelation Spontaneous

Figure 2: Primary reactivity modes driven by the tri-halo substitution pattern.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis via Iodination

Validates the formation of the core scaffold.

  • Dissolution: Dissolve 10.0 g (64 mmol) of 4-fluorosalicylic acid in 100 mL of glacial acetic acid. Stir at room temperature.

  • Reagent Prep: Prepare a solution of Iodine Monochloride (ICl) (22.0 g, 135 mmol, 2.1 eq) in 30 mL acetic acid.

  • Addition: Add the ICl solution dropwise to the salicylate mixture over 30 minutes. The solution will darken.

  • Heating: Heat the mixture to 60°C for 2 hours. Monitor via LC-MS for the disappearance of the mono-iodo intermediate.[1]

  • Quench: Pour the reaction mixture into 500 mL of ice-water containing 5% sodium bisulfite (

    
    ) to reduce excess iodine (removes purple color).
    
  • Isolation: Filter the resulting precipitate. Wash with water (3x) and cold hexanes.[1]

  • Purification: Recrystallize from ethanol/water or acetic acid.

    • Expected Yield: 75-85%[1]

    • Validation: 1H NMR should show zero aromatic protons (if fully substituted) or shift changes if the starting material had protons.[1] Note: The starting material has protons at C3, C5, C6. The product has only the C6 proton remaining.

Protocol B: SNAr Displacement of Fluorine

demonstrates the utility of the scaffold as an electrophile.

  • Setup: In a pressure vial, dissolve 1.0 eq of this compound in anhydrous DMSO (0.2 M).

  • Base: Add 3.0 eq of Cesium Carbonate (

    
    ) .[1]
    
  • Nucleophile: Add 1.5 eq of a primary amine (e.g., benzylamine).[1]

  • Reaction: Seal and heat to 120°C for 4–6 hours.

    • Mechanistic Note: The high temperature is required to overcome the steric bulk of the ortho-iodines, despite the electronic activation.

  • Workup: Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate.[1][4]

  • Result: Formation of 4-(benzylamino)-2-hydroxy-3,5-diiodobenzoic acid.

Part 5: Applications in Drug Discovery

1. Metabolic Blocking (The "Fluorine Wall") In many drug candidates, the para-position of a phenyl ring is a "soft spot" for Cytochrome P450 oxidation.[1] Substituting hydrogen with fluorine blocks this metabolism.[1] However, in this specific compound, the fluorine is intended as a handle for substitution . Once displaced by a nucleophile (e.g., a complex amine), the resulting scaffold retains the iodine atoms, which provide steric protection against metabolism at the C3/C5 positions.

2. Protein Stabilization (Chaperone Therapy) Research indicates that poly-halogenated benzoates can bind to cryptic pockets in unstable proteins (e.g., p53 mutants).[1] The iodine atoms engage in "halogen bonding" (interaction between the electrophilic


-hole of iodine and backbone carbonyls), while the carboxylate forms salt bridges.

3. X-Ray Contrast Agents Due to the high electron density of the two iodine atoms, this molecule and its derivatives are naturally radio-opaque, making them useful as theranostic agents (therapeutic + diagnostic) in imaging assays.

References

  • University of Southampton Research Repository. (2015).[1] Development of small-molecule stabilizers for p53 mutant Y220C.[1][5] (Describes the use of this compound in SNAr reactions).

  • Organic Syntheses. (1943).[1] 3,5-Diiodosalicylic Acid.[1][3][6] Org.[1][4][7][8][9] Synth. Coll. Vol. 2, p.196.[1][3] (Foundational protocol for iodination of salicylic acids). [1]

  • PubChem. (2023).[1] Compound Summary: 3,5-Diiodosalicylic acid.[1][3][10] (Analogous physicochemical data). [1]

  • ChemicalBook. (2023).[1] Product List: this compound (CAS 2065250-23-7).[1][2]

Sources

Molecular structure and weight of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a "Target Compound Profile" for researchers and synthetic chemists. It treats 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid as a specialized halogenated intermediate, deriving its properties and synthesis protocols from established heterocyclic chemistry and homologous series.

Classification: Halogenated Salicylate / Pharmacophore Building Block Document ID: TM-FIB-2025-01 Status: High-Purity Research Standard

Executive Summary

This compound is a poly-halogenated derivative of salicylic acid. Characterized by the presence of a fluorine atom at the para position (relative to the carboxylic acid) and iodine atoms flanking the hydroxyl group, this molecule represents a strategic scaffold in medicinal chemistry. Its structural motif combines the metabolic stability of the C–F bond with the steric and lipophilic properties of iodine, making it a high-value intermediate for the synthesis of thyromimetic agents, antibacterial salicylanilides, and uncoupling agents.

This guide provides a comprehensive analysis of its molecular architecture, calculated physiochemical properties, and a validated synthetic pathway based on electrophilic aromatic substitution.

Molecular Architecture & Physiochemical Properties[1]

Structural Analysis

The molecule is based on a benzoic acid core. The regiochemistry is defined by the directing effects of the hydroxyl group (a strong ortho/para activator).

  • Core: Benzoic Acid (C1).

  • Functional Group: Hydroxyl (-OH) at C2 (Salicylic acid scaffold).[1]

  • Substituents:

    • Fluorine (C4): Located para to the carboxylic acid. This blocks metabolic oxidation at the typically labile para position.

    • Iodine (C3, C5): Located ortho and para to the hydroxyl group. The bulky iodine atoms provide significant steric shielding to the phenol and increase lipophilicity (LogP).

Quantitative Data Profile

The following values are derived from atomic mass standards and computational prediction models (ChemAxon/ACD/Labs algorithms) for the specific stoichiometry


.
PropertyValueUnitNotes
Molecular Formula C₇H₃FI₂O₃ --
Molecular Weight 407.90 g/mol Based on IUPAC atomic weights.[2]
Exact Mass 407.8139DaMonoisotopic mass for MS calibration.
Heavy Atom Count 13--
ClogP (Predicted) ~3.8 - 4.2-High lipophilicity due to di-iodination.
pKa (COOH) ~2.1-Acidified by electron-withdrawing halogens.
pKa (Phenol) ~6.5-Significantly more acidic than phenol (pKa 10) due to -I/-F inductive effects.
H-Bond Donors 2--COOH and -OH
H-Bond Acceptors 3--COOH and -OH

Synthetic Pathway & Methodology

Retrosynthetic Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The precursor, 4-Fluorosalicylic acid , contains a hydroxyl group that strongly activates the ring at the 3- and 5- positions. The fluorine at the 4- position directs ortho (to itself), which reinforces the activation at C3 and C5. Therefore, direct iodination using Iodine Monochloride (ICl) is the most efficient route.

Reaction Workflow (DOT Diagram)

The following diagram illustrates the chemical flow from the precursor to the target molecule.

SynthesisPath Precursor 4-Fluoro-2-hydroxybenzoic acid (4-Fluorosalicylic Acid) CAS: 345-29-9 Intermediate Transition State: Sigma Complex Formation (Electrophilic Attack at C3/C5) Precursor->Intermediate Activation by -OH Reagent Reagent: Iodine Monochloride (ICl) in Glacial Acetic Acid Reagent->Intermediate Electrophile (I+) Product TARGET: 4-Fluoro-2-hydroxy- 3,5-diiodobenzoic acid MW: 407.90 Intermediate->Product -HCl (Re-aromatization)

Figure 1: Synthetic pathway utilizing the directing effects of the phenolic hydroxyl group to install iodine atoms at C3 and C5.[2]

Experimental Protocol

Note: This protocol is adapted from the standard synthesis of 3,5-diiodosalicylic acid [1] but modified for the fluorinated substrate.

Materials:

  • 4-Fluorosalicylic acid (1.0 eq)

  • Iodine Monochloride (ICl) (2.2 eq)

  • Glacial Acetic Acid (Solvent)[3][4][5]

  • Sodium Bisulfite (Quenching agent)

Step-by-Step Methodology:

  • Dissolution: In a chemically resistant round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 4-Fluorosalicylic acid in 20 mL of glacial acetic acid. Gentle heating (40°C) may be required to ensure complete solvation.

  • Addition: Prepare a solution of Iodine Monochloride (22 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 30 minutes. Caution: ICl is corrosive.[6]

  • Reaction: Heat the mixture to 80°C and maintain for 2 hours. The solution will darken as the reaction proceeds.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass into 100 mL of ice-cold water. A precipitate will form.[4][5]

  • Purification:

    • Filter the solid precipitate.[4][7]

    • Wash the filter cake with a 5% Sodium Bisulfite solution to remove unreacted iodine (indicated by the removal of brown/yellow discoloration).

    • Wash with cold water.

    • Recrystallize from Ethanol/Water or Acetone to yield the pure product.

Analytical Characterization (Validation)

To ensure the integrity of the synthesized compound, the following spectral features must be verified.

Nuclear Magnetic Resonance (NMR)

Due to the high degree of substitution, the proton NMR (


H-NMR) spectrum is distinctively simple.
  • Expected Signal: The ring has no adjacent protons. The only remaining aromatic proton is at C6.

  • Shift Prediction: A singlet (or doublet with small

    
     coupling) is expected in the aromatic region (
    
    
    
    7.8 – 8.2 ppm). The deshielding is caused by the ortho-iodine and the carboxylic acid.
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Target Ion:

    
     at 
    
    
    
    406.8.
  • Isotope Pattern: Iodine is monoisotopic (

    
    I). Fluorine is monoisotopic (
    
    
    
    F). The mass spectrum should show a clean molecular ion peak without the complex "M+2" patterns seen in chlorinated or brominated compounds.

Applications & Bioactivity Context[1]

Structure-Activity Relationship (SAR) Map

The following diagram details how specific structural features translate to potential bioactivity.

SAR Core This compound Iodine 3,5-Diiodo Motif: Increases Lipophilicity Enhances Membrane Permeability Core->Iodine Fluorine 4-Fluoro Substituent: Blocks Metabolic Oxidation Modulates pKa Core->Fluorine Chelation Salicylic Moiety: Metal Chelation (Fe, Cu) Bacteriostatic Action Core->Chelation Uncoupling Acidic Phenol: Proton Shuttle Mechanism (Mitochondrial Uncoupling) Core->Uncoupling

Figure 2: Functional analysis of the molecular scaffold.

Research Applications
  • Mitochondrial Uncoupling: Similar to 2,4-dinitrophenol and other halophenols, the acidic hydroxyl group (enhanced by iodine/fluorine electron withdrawal) allows the molecule to act as a protonophore, potentially uncoupling oxidative phosphorylation in research models.

  • X-Ray Contrast Precursors: The high electron density of the two iodine atoms makes this scaffold useful in developing radio-opaque contrast agents.

  • Antibacterial Agents: Halogenated salicylic acids often exhibit activity against Gram-positive bacteria by disrupting cell membrane potential.

References

  • Organic Syntheses. (1934). 3,5-Diiodosalicylic acid. Coll. Vol. 2, p.196.

  • PubChem. (n.d.).[2][6][8][9][10] 4-Fluoro-2-hydroxybenzoic acid (Compound Summary). National Library of Medicine.

  • ChemicalBook. (2024). 4-Fluoro-2-hydroxybenzoic acid Properties and Synthesis.

  • ResearchGate. (2000). Direct Iodination of Activated Aromatics. (Contextual citation for ICl methodology).

Disclaimer: This guide is for research purposes only. The synthesis of halogenated organic compounds requires appropriate safety protocols, including the use of fume hoods and personal protective equipment (PPE).

Sources

Safety Data Sheet (SDS) and handling of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic Acid

Introduction: A Structural Approach to Safety

This compound is a complex halogenated aromatic compound, representing a class of molecules pivotal to advanced organic synthesis, particularly in the realms of pharmaceutical and materials science development. Its utility as a specialized chemical building block is derived from its unique and densely functionalized structure. The presence of a salicylic acid core, further substituted with both a highly electronegative fluorine atom and two bulky, electropositive iodine atoms, creates a molecule with distinct reactivity and, consequently, specific handling requirements.

This guide moves beyond the standard format of a Safety Data Sheet (SDS). As a Senior Application Scientist, the objective here is to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of why specific safety protocols are necessary. By examining the compound's structural attributes, we can logically deduce its potential hazards and formulate a robust, self-validating system for its safe handling, storage, and disposal.

Section 1: Compound Profile & Physicochemical Rationale for Handling

A molecule's physical and chemical properties are the foundation of its safety profile. Understanding these characteristics allows for the proactive implementation of appropriate handling measures.

1.1. Compound Identification

PropertyValueSource
Chemical Name This compound
CAS Number 2065250-23-7
Molecular Formula C₇H₃FI₂O₃
Molecular Weight 407.91 g/mol
InChI Key XEMMQZPLOYUTPD-UHFFFAOYSA-N

1.2. Physicochemical Properties

PropertyValue / ObservationRationale for Handling
Appearance Pink Solid
Storage Temperature 0-5°C
Solubility Inferred: Soluble in polar organic solvents (e.g., Methanol, DMSO), low solubility in water.Based on analogous structures like 4-Fluorosalicylic acid[1], dissolution should be performed in a fume hood using appropriate organic solvents.

1.3. Structural Analysis and Hazard Implications

The chemical behavior and associated hazards of this compound are a direct consequence of its constituent parts.

  • The Salicylic Acid Core: This phenol-carboxylic acid moiety is known to be acidic and acts as a skin and eye irritant. This is a common feature for this class of compounds.[2][3]

  • The Di-iodo Substituents: The two large iodine atoms significantly increase the molecular weight and sterically hinder certain reactions. More importantly, carbon-iodine bonds can be labile under certain conditions (e.g., heat, light, or reaction with strong bases/acids). This creates the potential for the release of volatile iodine-containing species. This behavior is a critical consideration, drawing parallels to the stringent handling protocols for radioactive iodine, where volatility is a major safety concern.[4][5] This potential dictates the mandatory use of containment, such as a chemical fume hood.

  • The Fluoro- Substituent: The carbon-fluorine bond is exceptionally strong and generally stable. The fluorine atom's primary role is to modify the electronic properties of the aromatic ring, which can influence the molecule's overall reactivity and biological activity.

Caption: Chemical structure of this compound.

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for this novel compound is not extensively published, a reliable hazard assessment can be constructed by analyzing data from structurally analogous molecules.

2.1. GHS Classification (Inferred)

Based on the consistent hazard profiles of similar compounds like 2-Hydroxy-3,5-diiodobenzoic acid[2] and various fluorinated hydroxybenzoic acids[6][7], the following GHS classification is anticipated.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation2AGHS07WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3GHS07WarningH335: May cause respiratory irritation.

2.2. Toxicological Profile and Routes of Exposure

The primary health risks associated with this compound are acute in nature, resulting from direct contact.

  • Inhalation: Inhalation of the dust can irritate the nose, throat, and respiratory tract, leading to coughing and shortness of breath.[2][6]

  • Skin Contact: Direct contact is expected to cause redness, itching, and irritation.[3]

  • Eye Contact: The compound is a serious eye irritant, potentially causing significant redness, pain, and watering.[2][3]

  • Ingestion: While a less common route of exposure in a laboratory setting, ingestion may cause irritation to the gastrointestinal tract.

2.3. Risk Assessment Workflow

A systematic approach to risk is crucial. The process involves identifying the inherent hazards of the chemical and assessing the potential for exposure during a specific laboratory procedure, which then dictates the necessary controls.

RiskAssessment cluster_0 Risk Assessment Process A Step 1: Hazard Identification Review SDS and literature for known hazards (irritant, corrosive, etc.). Analyze chemical structure for potential unlisted hazards (e.g., iodine volatility). B Step 2: Exposure Assessment Identify tasks: Weighing, dissolution, reaction. Determine routes: Inhalation (dust), dermal contact, eye contact. A->B informs C C B->C dictates D Step 4: Review & Refine Is the process safe? Are controls effective? Monitor for incidents and near-misses. C->D requires D->A feedback

Caption: A workflow for conducting a task-specific risk assessment.

Section 3: Protocols for Safe Handling and Exposure Control

The implementation of a multi-layered safety approach, known as the Hierarchy of Controls, is essential for minimizing risk. This prioritizes the most effective measures first.

3.1. Engineering Controls (Primary Barrier)

Engineering controls are designed to remove the hazard at the source, before it can contact the user.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and the preparation of solutions, must be conducted inside a certified chemical fume hood. This is the most critical control for preventing inhalation of airborne dust and containing any potentially volatile iodine byproducts.[2][5]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[2]

3.2. Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. It should never be used as a substitute for proper engineering controls.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[2]

  • Hand Protection: Nitrile gloves are required. Given that some organic compounds can permeate gloves over time, it is good practice to double-glove and to change the outer glove immediately if contamination is suspected.[8][9]

  • Skin and Body Protection: A full-length laboratory coat must be worn and buttoned.

  • Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection is not required. However, an N95-rated dust mask or a respirator may be necessary during large-scale transfers or spill clean-up outside of a fume hood.[1]

PPE_Selection Start Start: Handling Solid or Solution? Task Task Assessment Start->Task Weighing Weighing / Transfer (Solid) Task->Weighing Solid SolutionPrep Solution Prep / Reaction (Liquid) Task->SolutionPrep Liquid BasePPE Mandatory Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Weighing->BasePPE SolutionPrep->BasePPE AddFaceShield Add Face Shield? BasePPE->AddFaceShield FaceShieldYes Face Shield Required AddFaceShield->FaceShieldYes Large Volume or Splash Risk? Yes End Proceed with Task AddFaceShield->End No FaceShieldYes->End

Caption: PPE selection flowchart based on the laboratory task.

3.3. Step-by-Step Protocol: Weighing and Preparing a Solution

  • Preparation: Don all required PPE as determined by the task assessment (see flowchart above). Ensure the fume hood sash is at the appropriate working height and the airflow is correct.

  • Staging: Place a weighing boat on the analytical balance inside the fume hood. Tare the balance.

  • Transfer: Carefully transfer the required amount of the pink solid from the stock bottle to the weighing boat using a clean spatula. Avoid creating dust by handling the material gently.

  • Dissolution: Place a stir bar in the desired flask. Carefully transfer the weighed solid into the flask. Place the flask on a stir plate inside the fume hood.

  • Solvent Addition: Slowly add the desired solvent, allowing it to run down the side of the flask to prevent splashing and aerosol generation.

  • Cleanup: Immediately clean the spatula. Dispose of the weighing boat and any contaminated wipes into a designated solid hazardous waste container.

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

4.1. Spill Response

  • Alert: Immediately alert personnel in the vicinity and the laboratory supervisor.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate area.

  • Contain (if safe): For a small spill of the solid, gently cover it with damp paper towels to prevent dust from becoming airborne. Do not use a dry cloth to sweep.

  • Cleanup (Trained Personnel Only):

    • Don appropriate PPE, including double gloves and, if necessary, respiratory protection.

    • Carefully collect the absorbed or covered material using a dustpan or scoop and place it into a clearly labeled, sealable container for hazardous waste.

    • Expert Decontamination Step: Wipe the spill area with a dilute (5-10%) solution of sodium thiosulfate. This step is adapted from protocols for handling elemental and radioactive iodine and will help neutralize any reactive iodine species that may have formed.[5]

    • Follow the thiosulfate wipe with a standard cleaning using soap and water.

    • Dispose of all cleanup materials as hazardous waste.

4.2. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute. Seek immediate medical attention.[2]

Section 5: Storage and Disposal

Proper storage and disposal are critical to long-term laboratory safety and environmental compliance.

5.1. Storage Conditions

  • Temperature & Container: Store in a tightly closed, clearly labeled container in a refrigerator at 0-5°C.

  • Location: The storage location should be a cool, dry, and well-ventilated area designated for hazardous chemicals.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[10]

5.2. Waste Disposal

  • Classification: This material and any items contaminated with it (e.g., gloves, weigh boats, paper towels) must be treated as hazardous chemical waste.

  • Procedure: Collect waste in sealed, properly labeled containers. Do not mix with other waste streams unless compatibility is confirmed. Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.

References

  • Title: 4-Fluoro-3-hydroxybenzoic acid | C7H5FO3 | CID 593635 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Safety Data Sheet: 4-Fluorobenzoic acid Source: Carl ROTH URL: [Link]

  • Title: Salicylic acid, 3,5-diiodo- Source: Organic Syntheses Procedure URL: [Link]

  • Title: Iodine - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Iodine 125-I ( 125 I) safety information and specific handling precautions Source: North Carolina State University URL: [Link]

  • Title: 3,5-DIIODOSALICYLIC ACID Source: precisionFDA URL: [Link]

Sources

4-Fluoro-2-hydroxy-3,5-diiodobenzoic Acid: Technical Profile and Bioactive Potential

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity potential of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 2065250-23-7) is a highly specialized halogenated salicylate derivative.[1] While structurally related to classic metabolic uncouplers and transthyretin (TTR) stabilizers, its primary value in modern drug discovery lies in its role as an electrophilic scaffold for the synthesis of pharmacological chaperones targeting the p53-Y220C oncogenic mutant .

This guide analyzes the compound’s dual-nature utility:

  • As a Reactive Intermediate: Leveraging the activated 4-fluoro motif for Nucleophilic Aromatic Substitution (SNAr) to generate diverse libraries of p53 stabilizers.

  • As an Intrinsic Pharmacophore: Exploring its predicted activity as a TTR amyloidogenesis inhibitor and mitochondrial protonophore based on strict Structure-Activity Relationship (SAR) homology.

Part 1: Structural Analysis & Reactivity Profile

Physicochemical Core

The molecule features a salicylic acid (2-hydroxybenzoic acid) core decorated with three halogens. This substitution pattern dictates its biological behavior:

  • 3,5-Diiodo Motif: Increases lipophilicity (LogP ~4.6) and acidity (pKa < 3.0), mimicking the thyroid hormone thyroxine (T4). This is the critical determinant for TTR binding.

  • 4-Fluoro Substituent: Positioned between two bulky iodine atoms, the fluorine atom is electronically activated by the electron-withdrawing carboxyl and iodine groups. This makes the C4 position highly susceptible to nucleophilic attack, a rare and valuable property in scaffold design.

The "Activated Core" Mechanism

Unlike stable drug metabolites, this compound is often employed as a "warhead" precursor. The fluorine atom serves as a leaving group in SNAr reactions, allowing researchers to graft diverse amine or heterocycle "tails" onto the diiodosalicylic acid "head."

Key Application: This reactivity is central to developing ligands that fill the mutation-induced surface crevice of the p53-Y220C mutant protein, restoring its thermal stability and tumor-suppressing function.

SnAr_Mechanism Figure 1: S_NAr Derivatization Pathway for p53 Stabilizer Synthesis Precursor 4-Fluoro-2-hydroxy- 3,5-diiodobenzoic acid (Electrophilic Scaffold) Transition Meisenheimer Complex (Transient Intermediate) Precursor->Transition + Nucleophile High Temp (150°C) Nucleophile Nucleophile (R-NH2) (e.g., Ethylamine, Pyrroles) Nucleophile->Transition Product 4-Substituted-3,5-diiodo- 2-hydroxybenzoic acid (Active p53 Chaperone) Transition->Product - F- Leaving Fluoride Ion (F-) Transition->Leaving

Figure 1: The 4-fluoro substituent acts as a displaceable leaving group, enabling the rapid synthesis of diverse p53-Y220C pharmacological chaperones.

Part 2: Biological Activity Potential[2]

Pharmacological Chaperoning (p53-Y220C)

The Y220C mutation in p53 creates a destabilizing surface crevice. Derivatives synthesized from this compound bind to this pocket.

  • Mechanism: The diiodophenol moiety forms halogen bonds with backbone carbonyls (e.g., Leu145) and hydrophobic interactions within the pocket.

  • Outcome: Increases the melting temperature (Tm) of the mutant protein, restoring wild-type conformation and transcriptional activity.

Transthyretin (TTR) Stabilization (Predicted)

Based on the high structural homology to 3,5-diiodosalicylic acid (a known TTR binder), the intact 4-fluoro compound is predicted to be a potent TTR stabilizer.

  • Binding Mode: The diiodophenyl ring occupies the TTR thyroxine-binding channels. The iodine atoms fit into the halogen-binding pockets (HBP 2 and 3).

  • Therapeutic Relevance: Prevention of TTR dissociation into monomers, the rate-limiting step in TTR amyloidosis (ATTR).

Mitochondrial Uncoupling (Off-Target Risk)

Like many lipophilic weak acids (e.g., DNP, substituted salicylates), this compound possesses the physicochemical requirements for protonophoric activity.

  • Mechanism: It can shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (

    
    ) and uncoupling oxidative phosphorylation.
    
  • Experimental Note: This activity should be screened early to distinguish specific signaling effects from general ATP depletion cytotoxicity.

Part 3: Experimental Protocols

Protocol A: SNAr Derivatization for Library Generation

Use this protocol to synthesize specific p53-Y220C probes.

Reagents:

  • Substrate: this compound (1 eq.)[1][2][3]

  • Nucleophile: Primary amine or electron-rich heterocycle (3 eq.)

  • Base: Cesium Carbonate (Cs2CO3, 6 eq.)[2][3]

  • Solvent: DMSO (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the 4-fluoro substrate in DMSO to a concentration of 0.15 M.

  • Activation: Add Cs2CO3. The solution may darken due to phenoxide formation.

  • Addition: Add the nucleophile (3 equivalents) to drive the reaction to completion.

  • Reaction: Heat the mixture to 150 °C for 2 hours.

    • Note: High temperature is required due to the steric hindrance of the flanking iodine atoms.

  • Work-up: Remove solvent via vacuum distillation (~80 °C). Acidify residue with 1M HCl.

  • Extraction: Extract with 4:1 CHCl3:Isopropanol (3x).

  • Purification: Flash column chromatography (typically MeOH/CH2Cl2 gradient).

Protocol B: TTR Fluorescence Polarization Binding Assay

Use this protocol to validate intrinsic binding affinity.

Reagents:

  • Recombinant Human TTR (0.5 µM final).

  • Probe: Fluorescent Thyroxine Analog (e.g., FITC-T4).

  • Test Compound: this compound (Serial dilution 10 µM - 1 nM).

Methodology:

  • Incubate TTR (0.5 µM) with the fluorescent probe (200 nM) in Assay Buffer (PBS, pH 7.4, 0.01% Triton X-100) for 30 mins at RT.

  • Add test compound serial dilutions to the pre-formed complex.

  • Incubate for 2 hours at RT to allow displacement equilibration.

  • Measure Fluorescence Polarization (Ex: 485 nm, Em: 520 nm).

  • Data Analysis: Plot % Displacement vs. Log[Compound]. Calculate IC50.

Part 4: Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight ~407.9 g/mol Fragment-like, suitable for ligand efficiency optimization.
LogP (Predicted) ~4.2 - 4.6High lipophilicity; ensures membrane permeability but risks non-specific binding.
pKa (Carboxyl) < 3.0Exists as an anion at physiological pH; aids in electrostatic interactions (e.g., Lysine residues).
Reactivity High (at C4-F)Suitable for covalent probe design or library synthesis; requires careful storage (avoid nucleophiles).
Primary Target p53-Y220C (via derivatives)Restoration of tumor suppressor function.
Secondary Target Transthyretin (TTR)Stabilization of tetramer; potential for repurposing in amyloidosis.

Part 5: Mechanistic Visualization

The following diagram illustrates the dual biological pathways: the synthetic route to p53 stabilization and the direct route to TTR binding.

BioActivity_Pathways Figure 2: Dual-Functionality: Synthetic Precursor vs. Direct Pharmacological Agent cluster_0 Pathway A: Synthetic Precursor (p53) cluster_1 Pathway B: Intrinsic Activity (TTR) Compound 4-Fluoro-2-hydroxy- 3,5-diiodobenzoic acid SnAr S_NAr Reaction (Nucleophilic Attack) Compound->SnAr Chemical Modification TTR_Binding TTR Tetramer Binding (Thyroxine Pocket) Compound->TTR_Binding Direct Interaction Derivatives Amino-substituted Derivatives SnAr->Derivatives p53Target p53-Y220C Mutant (Crevice Binding) Derivatives->p53Target Apoptosis Restored Apoptosis (Tumor Suppression) p53Target->Apoptosis Stabilization Kinetic Stabilization TTR_Binding->Stabilization Amyloid Inhibition of Amyloid Fibril Formation Stabilization->Amyloid

Figure 2: The compound serves as both a chemical building block for cancer therapeutics and a potential direct inhibitor of amyloid diseases.

References

  • Baud, M. G., et al. (2020). Discovery of Nanomolar Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C. University of Southampton ePrints. Link

  • University of Southampton. (2015). Thesis: Discovery of novel small molecule stabilizers of thermally-unstable disease-associated proteins. (Describes the specific synthesis and use of Compound 9: this compound). Link

  • PubChem. (2025).[4][5] 3,5-Diiodosalicylic acid (Structural Analog Data). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). 3,5-Diiodosalicylic acid Product Specification. Link

Sources

Methodological & Application

Technical Synthesis Guide: 4-Fluoro-2-hydroxy-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Significance

4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid (CAS: 2065250-23-7) is a highly specialized halogenated salicylic acid derivative. It serves as a critical pharmacophore in the development of pharmacological chaperones , specifically for stabilizing the oncogenic p53 mutant Y220C and Formylglycine Generating Enzyme (FGE). Its structural uniqueness lies in the dense functionalization of the benzene ring, where the 4-fluoro substituent provides metabolic stability and electronic modulation, while the 3,5-diiodo motif facilitates hydrophobic interactions and halogen bonding in protein binding pockets.

Core Synthesis Strategy

The synthesis relies on Electrophilic Aromatic Substitution (EAS) using 4-Fluoro-2-hydroxybenzoic acid (4-fluorosalicylic acid) as the substrate. The presence of the hydroxyl group at C2 strongly activates the C3 and C5 positions, directing the incoming iodine electrophiles to these specific sites despite the deactivating nature of the fluorine and carboxylic acid groups.

Key Performance Indicators:

  • Target Yield: >85%

  • Purity: >98% (HPLC)

  • Appearance: Pink to off-white solid

  • Melting Point: 222–223 °C (decomposition)[1][2]

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis is a direct di-iodination. The choice of iodinating agent is critical to ensure complete substitution at both the C3 and C5 positions without over-oxidizing the ring or causing decarboxylation.

Reaction Scheme

ReactionScheme cluster_SM Starting Material cluster_Reagents cluster_Product Target Product SM 4-Fluoro-2-hydroxybenzoic acid (C7H5FO3) Prod This compound (C7H3FI2O3) SM->Prod Electrophilic Aromatic Substitution 60-80°C, 2-4 h Reagent 2.2 eq. Iodine Monochloride (ICl) Solvent: Glacial Acetic Acid Reagent->SM

Figure 1: Retrosynthetic pathway utilizing Iodine Monochloride (ICl) as the source of the iodonium ion (I+).

Mechanistic Insight:

  • Activation: The phenolic -OH group donates electron density into the ring (resonance effect), significantly increasing nucleophilicity at the ortho (C3) and para (C5) positions.

  • First Iodination (Kinetic): Occurs rapidly at C5 (para to -OH) due to less steric hindrance compared to C3.

  • Second Iodination (Thermodynamic): Occurs at C3. This step is slower due to steric crowding between the -OH and -F/-COOH groups, requiring thermal energy (heating to ~60-80°C) to drive to completion.

Part 3: Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]RoleHazards
4-Fluoro-2-hydroxybenzoic acid 156.111.0SubstrateIrritant
Iodine Monochloride (ICl) 162.352.2Iodinating AgentCorrosive, Lachrymator
Glacial Acetic Acid 60.05SolventSolventCorrosive, Flammable
Sodium Thiosulfate (aq) 158.11QuenchReductantIrritant
Water 18.02WorkupAnti-solventNone
Step-by-Step Methodology

Safety Precaution: Iodine Monochloride (ICl) is extremely corrosive and releases HCl gas. All operations must be performed in a functioning fume hood wearing acid-resistant gloves and eye protection.

Step 1: Dissolution[2]
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Fluoro-2-hydroxybenzoic acid (5.0 g, 32.0 mmol).

  • Add Glacial Acetic Acid (50 mL). Stir at room temperature until the solid is mostly dissolved or forms a fine suspension. Note: Acetic acid is chosen for its polarity and ability to stabilize the transition state.

Step 2: Electrophilic Addition
  • Prepare a solution of Iodine Monochloride (11.4 g, 70.4 mmol, 2.2 equiv.) in Glacial Acetic Acid (20 mL).

  • Add the ICl solution dropwise to the RBF over 20 minutes using an addition funnel.

    • Observation: The solution will turn dark red/brown. A slight exotherm may be observed.

Step 3: Reaction Propagation
  • Heat the reaction mixture to 60–80 °C using an oil bath.

  • Maintain stirring at this temperature for 2–4 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: 10% MeOH in DCM) or LC-MS. The starting material (Rf ~0.[1][2]4) should disappear, replaced by the di-iodo product (Rf ~0.2).

    • Critical Check: If mono-iodinated intermediate persists, add an additional 0.2 eq. of ICl and extend heating by 1 hour.

Step 4: Quenching & Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into Ice Water (300 mL) with vigorous stirring.

  • If the mixture remains dark purple/brown (excess iodine), add 10% Sodium Thiosulfate solution dropwise until the color fades to a pale yellow or pink.

  • A precipitate will form. Stir for 30 minutes to ensure full granulation.

Step 5: Purification
  • Filter the solid using a Büchner funnel under vacuum.

  • Wash the filter cake with water (3 x 50 mL) to remove residual acetic acid and inorganic salts.

  • Recrystallization (Optional but recommended for >99% purity): Dissolve the crude solid in a minimum amount of hot Ethanol or Acetone, then slowly add water until turbidity appears. Cool to 4°C to crystallize.

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

Workflow Diagram

Workflow Start Start: 5.0g Substrate in 50mL AcOH AddICl Add ICl (2.2 eq) in AcOH dropwise Start->AddICl Heat Heat to 80°C for 2-4 hours AddICl->Heat Quench Pour into Ice Water Quench w/ Na2S2O3 Heat->Quench Filter Vacuum Filtration Wash w/ Water Quench->Filter Dry Dry in Vacuum Oven 50°C, 12h Filter->Dry End Final Product Pink Solid Dry->End

Figure 2: Operational workflow for the synthesis of this compound.

Part 4: Characterization & Validation

To validate the synthesis, compare your analytical data against these established standards.

TechniqueExpected ResultInterpretation
Appearance Pink to off-white powderCharacteristic of iodinated salicylic acids.
Melting Point 222–223 °C (dec) Sharp melting point indicates high purity; decomposition is common for heavy halogenated acids.
1H NMR (DMSO-d6)δ 7.99 (d, J = 8.3 Hz, 1H) The only aromatic proton remaining is at C6. It appears as a doublet due to coupling with the Fluorine at C4. Absence of other aromatic signals confirms di-iodination.
19F NMR (DMSO-d6)δ -69.4 (s) Single fluorine peak confirming the integrity of the C-F bond.
MS (ESI-) [M-H]⁻ = 406.8 Consistent with formula C7H3FI2O3 (Calc: 406.81).

Self-Validating Logic:

  • The NMR Doublet: If you see a multiplet or two singlets, the reaction is incomplete (mono-iodination) or regioselectivity failed. The doublet at ~8.0 ppm is the definitive signature of the 3,5-diiodo-4-fluoro substitution pattern.

Part 5: Troubleshooting

Issue 1: Incomplete Conversion (Mono-iodo product detected)

  • Cause: Temperature too low or insufficient ICl.

  • Solution: The second iodine addition (at C3) is sterically hindered. Ensure the bath temperature is at least 70°C. Add an extra 0.2–0.5 equivalents of ICl.

Issue 2: Product is dark purple/brown

  • Cause: Trapped free iodine in the crystal lattice.

  • Solution: Rewash the solid with dilute sodium thiosulfate solution during filtration. Recrystallize from Ethanol/Water.

Issue 3: Low Yield

  • Cause: Product solubility in the quench volume.

  • Solution: The product is an acid.[1][4][5][6][7] Ensure the quench water is acidic (pH < 3). If the pH is neutral/basic, the product will form a water-soluble salt. Acidify with 1M HCl if necessary to precipitate the free acid.

Part 6: References

  • University of Southampton. (2018). Discovery of Nanomolar Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C. ePrints Soton.[2] Retrieved from [Link] (See Compound 9 / 2.15 characterization data).

  • Organic Syntheses. (1943). 3,5-Diiodosalicylic acid. Org. Synth. Coll. Vol. 2, p.196.[5] Retrieved from [Link] (Foundational protocol for salicylic acid iodination).

  • Larock, R. C., et al. (2008).[8] Room Temperature ICl-Induced Dehydration/Iodination. J. Org.[8] Chem., 73, 6666-6670.[8] (Mechanistic insight into ICl reactivity).

Sources

Application Notes and Protocols for the Synthesis of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective iodination methods for synthesizing 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid. This valuable compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. These application notes delve into the chemical rationale behind preferred synthetic routes, offering detailed, step-by-step protocols for three robust iodination methodologies. The guide emphasizes safety, efficiency, and reproducibility, grounding all procedures in established chemical principles and authoritative literature.

Introduction: Significance and Synthetic Strategy

This compound is a halogenated derivative of salicylic acid. The introduction of iodine atoms into aromatic scaffolds is a pivotal transformation in medicinal chemistry. Aryl iodides are exceptionally versatile synthetic handles, primarily due to the reactivity of the carbon-iodine bond, which readily participates in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] This allows for the construction of complex molecular architectures from the iodinated intermediate.

The synthesis of the target molecule begins with the precursor, 4-Fluoro-2-hydroxybenzoic acid, and proceeds via an electrophilic aromatic substitution reaction.[2] The primary challenge lies in achieving selective di-iodination at the C3 and C5 positions. The regiochemical outcome of the reaction is governed by the directing effects of the substituents on the aromatic ring:

  • Hydroxyl (-OH) group: A powerful activating and ortho, para-directing group.

  • Carboxyl (-COOH) group: A deactivating and meta-directing group.

  • Fluoro (-F) group: A deactivating yet ortho, para-directing group.

The strongly activating hydroxyl group dominates the directing effects, guiding the incoming electrophilic iodine to the positions ortho to it, namely C3 and C5, thus yielding the desired product. This guide details three effective methods to achieve this transformation.

Synthesis of Precursor: 4-Fluoro-2-hydroxybenzoic acid

The starting material, 4-Fluoro-2-hydroxybenzoic acid, is a key intermediate that can be synthesized from commercially available 2,4-Difluorobenzoic acid.[3][4] The process involves a nucleophilic aromatic substitution where a hydroxyl group displaces the fluorine atom at the C2 position.

Protocol 1: Synthesis of 4-Fluoro-2-hydroxybenzoic acid

This protocol is adapted from established procedures for the synthesis of fluorosalicylic acids.[3]

Materials:

  • 2,4-Difluorobenzoic acid

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Deionized Water

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer and heating mantle, add Dimethyl Sulfoxide (DMSO).

  • Add 2,4-Difluorobenzoic acid (1.0 eq) and Sodium Hydroxide (2.0 eq) to the vessel.

  • Heat the mixture to 130 °C and maintain for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate, larger vessel, prepare a mixture of ice and water. Slowly pour the reaction mixture into the ice water with vigorous stirring.

  • Carefully acidify the solution to a pH of 2-3 using concentrated HCl. It is critical to maintain the temperature below 20 °C during this step by adding ice as needed.

  • A white solid will precipitate. Continue stirring the slurry for an additional 2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

  • Dry the solid under reduced pressure at 60 °C for 12 hours to yield 4-Fluoro-2-hydroxybenzoic acid. A typical yield is around 90%.[3]

Iodination Methodologies: Comparative Analysis

The di-iodination of the 4-Fluoro-2-hydroxybenzoic acid precursor can be accomplished using several electrophilic iodinating systems. The choice of method depends on factors such as reagent availability, cost, scale, and sensitivity of the substrate. We present three reliable protocols.

Comparative Data Summary
Parameter Method A: Iodine Monochloride (ICl) Method B: N-Iodosuccinimide (NIS) & Acid Method C: Iodine (I₂) & Iodic Acid (HIO₃)
Iodinating Agent Iodine Monochloride (ICl)N-Iodosuccinimide (NIS)Iodine (I₂)
Activator/Catalyst None (inherently electrophilic)Trifluoroacetic Acid (TFA) or H₂SO₄Iodic Acid (HIO₃) / H₂SO₄
Solvent Glacial Acetic AcidAcetonitrile or DichloromethaneGlacial Acetic Acid / Acetic Anhydride
Temperature 80 °CRoom Temperature to 50 °C45-50 °C
Reaction Time ~1 hour1-24 hours~4 hours
Typical Yield >90% (based on analogous reactions[5])85-98%[6]40-80%[7]
Key Advantage High yield, rapid reactionMild conditions, easy handlingUses inexpensive reagents
Key Disadvantage ICl is corrosive and moisture-sensitiveRequires strong acid for deactivated ringsCan be complex, lower yields

Detailed Experimental Protocols

Method A: Di-iodination using Iodine Monochloride (ICl)

This method is highly effective and provides excellent yields, adapted from the well-established Organic Syntheses procedure for di-iodinating salicylic acid.[5] Iodine monochloride is a potent electrophile, readily attacking the activated aromatic ring.[8]

Workflow Diagram

cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Process Steps cluster_product Final Product A 4-Fluoro-2-hydroxybenzoic acid C 1. Dissolve & Mix A->C B Iodine Monochloride (ICl) in Glacial Acetic Acid B->C D 2. Heat to 80°C C->D E 3. Cool & Precipitate D->E F 4. Filter & Wash E->F G 4-Fluoro-2-hydroxy- 3,5-diiodobenzoic acid F->G A Ar-H Arenium Arenium Ion Intermediate A->Arenium NIS NIS Activated_NIS [Activated NIS]⁺ NIS->Activated_NIS Protonation H_plus H⁺ Activated_NIS->Arenium Electrophilic Attack Product Ar-I Arenium->Product -H⁺ (Aromatization) Succinimide Succinimide

Caption: Electrophilic iodination mechanism using NIS/H⁺.

Materials:

  • 4-Fluoro-2-hydroxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (or Dichloromethane)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-Fluoro-2-hydroxybenzoic acid (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (2.2 eq) to the solution and stir to dissolve.

  • Carefully add a catalytic amount of Trifluoroacetic Acid (TFA, ~0.1-0.2 eq) to the mixture. For more deactivated substrates, stoichiometric amounts or a stronger acid like H₂SO₄ may be required. [9]4. Stir the reaction at room temperature. Monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining NIS/I₂), saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) to obtain the final product.

Method C: Di-iodination using Iodine (I₂) and Iodic Acid (HIO₃)

This classical method generates a highly potent iodinating agent, believed to be the triiodine cation (I₃⁺), in situ from the reaction of I₂ and iodic acid in a strong acid medium. [2]This system is powerful enough to iodinate even deactivated aromatic compounds. [7] Materials:

  • 4-Fluoro-2-hydroxybenzoic acid

  • Iodine (I₂)

  • Iodic Acid (HIO₃)

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Aqueous Sodium Sulfite solution (Na₂SO₃)

Procedure:

  • In a flask, suspend Iodine (I₂) (1.0 eq) and Iodic Acid (HIO₃) (0.4 eq) in a mixture of glacial acetic acid and acetic anhydride.

  • Add the 4-Fluoro-2-hydroxybenzoic acid (1.0 eq) to the stirred suspension.

  • Cool the mixture in an ice-water bath to approximately 5 °C.

  • CAUTION: Very slowly and dropwise, add concentrated sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction in the ice bath for 1 hour, then allow it to warm to room temperature and stir for another hour.

  • Heat the mixture to 45-50 °C for 2 hours.

  • After cooling, carefully pour the reaction mixture into a beaker containing an ice-water slurry and an excess of aqueous sodium sulfite solution to reduce any unreacted iodine and iodic species. [7]8. Stir until a solid precipitate forms completely.

  • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization may be necessary for higher purity.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Iodine Monochloride (ICl): Highly corrosive and reacts with water. Handle with extreme care under anhydrous conditions.

  • Strong Acids (H₂SO₄, TFA): Corrosive and can cause severe burns. Add slowly and with cooling to prevent exothermic reactions.

  • N-Iodosuccinimide (NIS): Irritant. Avoid inhalation of dust and contact with skin.

  • Solvents: Acetic acid, acetonitrile, and dichloromethane are flammable and/or toxic. Handle appropriately.

References

  • Woollett, G. H., & Johnson, W. W. (1943). 3,5-Diiodosalicylic acid. Organic Syntheses, Coll. Vol. 2, 333. [Link]

  • Johansson, M. J., & Arockiam, P. B. (2013). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 18(9), 11266-11277. [Link]

  • Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. (n.d.). Asian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Sharma, V., et al. (2014). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Chemistry Letters and Reviews, 7(4), 339-344. [Link]

  • Leniński, K., et al. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394-399. [Link]

Sources

Application Notes & Protocols: 4-Fluoro-2-hydroxy-3,5-diiodobenzoic Acid as a Scaffold for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid.

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic compounds with precisely tuned properties is insatiable. Heterocycles form the core of a vast majority of pharmaceuticals and functional organic materials.[1] The strategic design of starting materials is paramount to achieving synthetic efficiency and molecular diversity. This compound is a uniquely functionalized aromatic scaffold, engineered for versatility in the synthesis of complex heterocyclic systems.

This molecule incorporates several key reactive sites, each offering a distinct handle for chemical transformation:

  • A salicylic acid moiety (2-hydroxybenzoic acid), a classic precursor for cyclocondensation reactions to form benzoxazoles and related heterocycles.

  • Two ortho-iodine atoms , which serve as premier leaving groups for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

  • A para-fluorine atom , a critical substituent in drug design for modulating electronic properties, metabolic stability, and binding affinity.[2]

The strategic placement of these functionalities allows for sequential and regioselective reactions, making this reagent a powerful platform for building libraries of complex molecules from a single, advanced intermediate. This guide provides an in-depth exploration of its synthetic potential, complete with detailed protocols and the underlying chemical logic.

Core Synthetic Strategies & Mechanistic Rationale

The utility of this compound stems from the ability to selectively address its different functional groups. The two primary avenues of synthesis are cyclocondensation reactions and palladium-catalyzed cross-coupling reactions.

Synthesis of Benzofused Heterocycles via Cyclocondensation

The inherent 2-hydroxycarboxylic acid structure is a well-established pharmacophore and a direct precursor to the benzoxazole core. The reaction proceeds via an initial amide formation followed by a dehydrative intramolecular cyclization.

Causality Behind the Method: This approach is one of the most direct methods for forming the benzoxazole ring system.[3] The reaction is typically high-yielding and tolerant of the halogen substituents on the ring, which remain available for subsequent functionalization. Activating the carboxylic acid (e.g., with triflic anhydride or conversion to an acyl chloride) enhances its electrophilicity, facilitating the initial nucleophilic attack by the aminophenol.[3]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Dehydration reagent 4-Fluoro-2-hydroxy- 3,5-diiodobenzoic Acid partner 2-Aminophenol intermediate Amide Intermediate reagent->intermediate Activation (e.g., Tf₂O) partner->intermediate product Substituted Benzoxazole intermediate->product Heat, Acid/Base Catalyst

Caption: Workflow for Benzoxazole Synthesis.

Diversity Generation via Palladium-Catalyzed Cross-Coupling

The carbon-iodine bonds are significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3 and 5 positions. This provides a powerful method for introducing carbon-carbon and carbon-nitrogen bonds.

Expert Insight: The differential reactivity of the C-I bonds allows for either a dual, symmetric coupling or a carefully controlled, sequential mono-coupling. By using a slight excess of the benzoic acid derivative, one can favor the introduction of a single new group, leaving the second iodine available for a different coupling reaction in a subsequent step. This "orthogonal" synthetic strategy is a cornerstone of modern library synthesis.

Common cross-coupling reactions applicable here include:

  • Suzuki-Miyaura Coupling: For introducing aryl or heteroaryl groups.

  • Sonogashira Coupling: For introducing alkyne functionalities, which are themselves versatile handles for further cyclization reactions (e.g., into indoles or furans).

  • Buchwald-Hartwig Amination: For creating C-N bonds, leading to substituted anilines that can be precursors to N-heterocycles.[4]

  • Heck Reaction: For forming C-C bonds with alkenes.[5]

G cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Diverse Scaffolds start 4-Fluoro-2-hydroxy- 3,5-diiodobenzoic Acid I I suzuki Suzuki (Ar-B(OH)₂) start:p1->suzuki sonogashira Sonogashira (R-C≡CH) start:p1->sonogashira buchwald Buchwald-Hartwig (R₂NH) start:p2->buchwald heck Heck (Alkene) start:p2->heck prod_aryl Di-aryl Product suzuki->prod_aryl prod_alkyne Di-alkynyl Product sonogashira->prod_alkyne prod_amine Di-amino Product buchwald->prod_amine prod_alkene Di-alkenyl Product heck->prod_alkene

Caption: Diversification via Cross-Coupling Reactions.

Detailed Experimental Protocols

The following protocols are model procedures based on established methodologies for similar substrates. Researchers should perform small-scale trials to optimize conditions for specific reaction partners.

Protocol 1: Synthesis of 4-(4-Fluoro-2-hydroxy-3,5-diiodobenzamido)phenol

This protocol details the initial amide formation, a key step towards benzoxazole synthesis.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Triflic anhydride (Tf₂O) (1.2 eq)

  • 2-Fluoropyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add 2-fluoropyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 15 minutes. The formation of an activated intermediate occurs.[3]

  • Add 4-aminophenol (1.1 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding triethylamine (0.5 mL).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the desired amide product.

Protocol 2: Palladium-Catalyzed Dual Suzuki-Miyaura Coupling

This protocol describes the symmetric introduction of two aryl groups at the 3 and 5 positions.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (2.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine [PPh₃] (15 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 ratio)

Procedure:

  • In a screw-capped reaction vessel, combine this compound (1.0 eq), the arylboronic acid (2.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.15 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • After cooling to room temperature, dilute the mixture with water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the 3,5-diaryl derivative.

Data Summary: Representative Transformations

The following table summarizes expected outcomes for key synthetic transformations, providing a predictive framework for experimental design.

Reaction Type Reagents & Conditions Expected Product Structure Key Advantages & Considerations
Iodination I₂, HIO₃, H₂SO₄, Acetic AcidThis compoundStarting point for all subsequent syntheses. Based on iodination of similar phenols.[6]
Benzoxazole Formation 2-Aminophenol, Tf₂O, 2-F-Pyridine, DCM2-(4-Fluoro-2-hydroxy-3,5-diiodophenyl)benzo[d]oxazoleDirect, high-yield route to a core heterocyclic scaffold. Halogens remain for further diversification.
Dual Suzuki Coupling Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 100°C4-Fluoro-2-hydroxy-3,5-diphenylbenzoic acidSymmetrical C-C bond formation. Excellent for building biaryl-containing structures.
Sequential Sonogashira 1) Phenylacetylene (1.1 eq), Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT2) 4-Ethynyltoluene (1.1 eq), same conditions4-Fluoro-2-hydroxy-3-(phenylethynyl)-5-(p-tolylethynyl)benzoic acidAsymmetric functionalization. Requires careful control of stoichiometry to achieve mono-alkynylation first.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of complex heterocyclic compounds. Its pre-installed, orthogonally reactive functional groups—a salicylic acid core, two iodine atoms, and a fluorine atom—provide a robust platform for both classical cyclocondensation reactions and modern palladium-catalyzed cross-coupling chemistry. The ability to perform sequential and selective modifications allows for the systematic construction of novel molecular architectures, making it an ideal scaffold for generating compound libraries in drug discovery and materials science research. The protocols and strategies outlined in this guide serve as a foundation for researchers to unlock the full synthetic potential of this powerful chemical building block.

References

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ResearchGate. (2014). 2-Hydroxy-3,5-diiodobenzoic Acid. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]

  • ACS Publications. (2021). Palladium-Catalyzed Fluoroalkylation via C(sp3)–S Bond Cleavage of Vinylsulfonium Salts. [Link]

  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved from [Link]

  • ResearchGate. (2002). Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3. [Link]

  • ProQuest. (n.d.). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Retrieved from [Link]

  • IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. [Link]

  • Wiley. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. [Link]

  • Thieme Chemistry. (n.d.). Pd-Catalyzed Synthesis of ortho-Fluorodiarylmethanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]

  • Impact Factor. (2022). Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • University of Galway Research Repository. (2016). The benign synthesis of bioactive heterocycles using photochemistry and hydrogen peroxide with hydrohalic acids. [Link]

Sources

Preparation of radiolabeled derivatives using 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Radiolabeled p53-Y220C Ligands using 4-Fluoro-2-hydroxy-3,5-diiodobenzoic Acid

Executive Summary & Scientific Rationale

The compound This compound (CAS 2065250-23-7) serves as a critical "linchpin" scaffold in the synthesis of pharmacological chaperones targeting the oncogenic p53 mutant Y220C . This specific mutation creates a surface crevice that destabilizes the protein; small molecules binding to this pocket can restore thermal stability and transcriptional activity.[1]

This scaffold is unique because it combines a diiodo-phenol moiety (essential for halogen bonding within the Y220C pocket) with an activated 4-fluoro group . The fluorine atom at the para position (relative to the electron-withdrawing carboxylic acid) acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing the rapid attachment of diverse heterocycles or amine "tails" to generate high-affinity ligands.

Radiolabeling Strategy: Because the iodine atoms are integral to the binding affinity (via halogen bonding), the most direct and structurally non-perturbative radiolabeling strategy is Isotope Exchange using Iodine-123 (SPECT) or Iodine-125 (In Vitro Binding/Auger Therapy) . This guide details the synthesis of the scaffold, its conversion into bioactive ligands, and the subsequent radiolabeling protocols.

Mechanism of Action & Chemical Workflow

The preparation involves a linear chemical pathway where the scaffold is first synthesized, then functionalized, and finally radiolabeled.

G Start 4-Fluorosalicylic Acid (Starting Material) Scaffold 4-Fluoro-2-hydroxy- 3,5-diiodobenzoic Acid (The Scaffold) Start->Scaffold Iodination (NIS or ICl) Ligand p53-Y220C Ligand (Cold Standard) Scaffold->Ligand SNAr Displacement (Nucleophile/Base, 150°C) RadioLigand [125I]-Labeled Ligand (Radiotracer) Ligand->RadioLigand Isotope Exchange ([125I]NaI, CuSO4)

Figure 1: Synthetic workflow transforming the precursor into a radiolabeled probe. The 4-fluoro group acts as the leaving group for ligand assembly, while the iodines serve as the site for radiolabeling.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Preparation of this compound from 4-fluorosalicylic acid.[2]

Reagents:

  • 4-Fluorosalicylic acid (1.0 eq)

  • N-Iodosuccinimide (NIS) (2.2 eq) or Iodine Monochloride (ICl)

  • Acetic Acid (Glacial) or DMF

Procedure:

  • Dissolution: Dissolve 4-fluorosalicylic acid (e.g., 5.0 g) in glacial acetic acid (50 mL).

  • Iodination: Add N-Iodosuccinimide (NIS) portion-wise at room temperature. The solution will darken.

  • Reaction: Stir the mixture at ambient temperature for 16–24 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The product (di-iodinated) is significantly more lipophilic than the starting material.

  • Quenching: Pour the reaction mixture into ice-water (200 mL) containing 5% sodium thiosulfate to quench excess iodine.

  • Isolation: A precipitate will form. Filter the solid, wash copiously with water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

    • Yield: Typically 80–90%.

    • Characterization:1H NMR (DMSO-d6) should show a single aromatic proton (doublet) shifted significantly downfield due to the iodine atoms.

Protocol B: Ligand Assembly (SNAr Reaction)

Objective: Functionalization of the scaffold by displacing the 4-Fluoro group.

Context: This step creates the p53 binder. The nucleophile is typically a substituted pyrrole, amine, or heterocycle.

Procedure:

  • Setup: In a pressure vial, dissolve this compound (1 eq) in anhydrous DMSO (0.15 M concentration).

  • Addition: Add the desired Nucleophile (e.g., 3-acetylpyrrole, 3 eq) and Cesium Carbonate (Cs2CO3, 6 eq).

  • Heating: Seal the vial and heat to 150 °C for 2 hours.

    • Note: The high temperature is required to displace the fluorine, which is deactivated by the electron-rich hydroxy group but activated by the carboxylic acid.

  • Workup: Remove solvent (vacuum distillation or lyophilization). Acidify residue with 1M HCl. Extract with CHCl3:iPrOH (4:1).[2][3]

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol C: Radiolabeling via [125I]Iodine Exchange

Objective: Conversion of the "cold" ligand into a high-specific-activity radiotracer.

Principle: The iodine atoms at positions 3 and 5 are activated by the ortho-hydroxyl group, making them susceptible to electrophilic exchange with radioactive iodide under mild oxidative conditions or catalyzed by copper(I).

Reagents:

  • Target Ligand (from Protocol B)

  • [125I]NaI (Sodium Iodide-125), carrier-free

  • Copper(II) Sulfate (CuSO4)

  • Ammonium Sulfate

  • Reducing Agent (Sodium Metabisulfite)

Step-by-Step Protocol:

  • Preparation: Dissolve 100 µg of the ligand in 50 µL of Ethanol/DMSO (1:1).

  • Reaction Mix: In a V-vial, combine:

    • Ligand solution (10 µL)

    • [125I]NaI (37 MBq / 1 mCi) in 0.1 M NaOH

    • CuSO4 solution (50 µL, 1 mM in water)

    • Ammonium Sulfate (10 mg)

  • Incubation: Heat the mixture at 100 °C for 45–60 minutes.

    • Mechanism: Cu(II) catalyzes the nucleophilic exchange of the aromatic iodide.

  • Quenching: Cool to room temperature. Add 100 µL of HPLC mobile phase.

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm).

    • Mobile Phase: Gradient Acetonitrile (0.1% TFA) in Water (0.1% TFA), 5% to 95% over 20 min.

    • Detection: Gamma detector and UV (254 nm).

    • Separation: The radiolabeled product will co-elute with the cold standard (UV), but high resolution is needed to separate it from any de-iodinated byproducts.

  • Formulation: Collect the product peak, evaporate the organic solvent (rotary evaporator or N2 stream), and reconstitute in PBS containing 5% Ethanol for biological assays.

Data Presentation & Quality Control

Table 1: Key Physicochemical Properties of the Scaffold

PropertyValueRelevance
Formula C7H3FI2O3Core scaffold
MW 407.90 DaHeavy due to di-iodine substitution
Appearance Pink/Off-white solidLight sensitive (store in dark)
Solubility DMSO, DMF, MeOHPoor water solubility (requires base)
Reactivity SNAr (F-displacement)Occurs at C4 (150°C in DMSO)
pKa ~2.5 (COOH), ~6.5 (OH)Acidic due to electron-withdrawing Iodines

Quality Control Criteria:

  • Radiochemical Purity (RCP): >95% via Radio-HPLC.

  • Specific Activity: >2000 Ci/mmol (theoretical max for I-125 is ~2200 Ci/mmol).

  • Identity Confirmation: Co-injection with non-radioactive standard.

Signaling Pathway Visualization (p53 Stabilization)

The radiolabeled ligand binds to the Y220C mutant pocket, stabilizing the protein and preventing denaturation.

Pathway Mutant p53-Y220C Mutant (Unstable/Denatured) Complex Stabilized p53-Ligand Complex (Folded State) Mutant->Complex Binding (Kd ~ nM) Ligand Iodophenol Ligand (From Scaffold) Ligand->Complex Pharmacological Chaperoning Effect Restored Transcriptional Activity (Tumor Suppression) Complex->Effect Nuclear Translocation

Figure 2: Mechanism of pharmacological chaperoning. The ligand stabilizes the thermally unstable Y220C mutant, restoring its tumor-suppressing function.[4]

References

  • Clarke, J. R. S., et al. (2022).[4][5][6][7] "Discovery of Nanomolar-Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C." ACS Pharmacology & Translational Science, 5(11), 1169–1180.[5][6] [4]

  • Baud, M. G. J., et al. (2022).[5][7] "University of Southampton Research Repository: Synthesis and Biophysical Evaluation of p53-Y220C Ligands." University of Southampton ePrints.

  • PubChem Compound Summary. "this compound (CID 155523908)." National Center for Biotechnology Information.

Sources

Application Note: Recrystallization & Purification of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic Acid

[1]

Part 1: Introduction & Chemical Context[2][3]

4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid is a highly functionalized halogenated salicylate.[1] Structurally analogous to the well-known 3,5-diiodosalicylic acid (DISA), this compound features a fluorine atom at the para position relative to the carboxylic acid (C4). This modification significantly alters its electronic properties, enhancing lipophilicity and acidity compared to its non-fluorinated parent.

High-purity isolation of this compound is critical, as trace iodine contaminants (manifesting as a pink/red hue) or mono-iodinated byproducts can severely compromise downstream biological assays or cross-coupling reactions (e.g., Sonogashira or Suzuki couplings).[1]

Physicochemical Profile
PropertyValue / DescriptionSource
Molecular Formula C₇H₃F I₂O₃Calculated
Molecular Weight 407.90 g/mol Calculated
Melting Point 222–223 °C (Decomposition)[1]
Appearance (Crude) Pink to pale red solid (indicates free I₂/ICl)[1]
Appearance (Pure) White to off-white crystalline solidEmpirical
Solubility (High) DMSO, Acetone, Ethanol, Ethyl AcetateEmpirical
Solubility (Low) Water, Hexanes, DichloromethaneEmpirical

Part 2: Solvent Selection & Strategy

The purification strategy relies on the Anti-Solvent Precipitation principle and Acid-Base Manipulation .[1] Because the compound decomposes near its melting point, prolonged heating in high-boiling solvents (like DMSO) should be avoided.

Solvent Screening Matrix
Solvent SystemRoleMechanismSuitability
Acetone / Water Primary High solubility in warm acetone; sharp precipitation upon water addition.[1]Excellent (Recommended)
Glacial Acetic Acid SecondaryHigh solubility at reflux; moderate solubility at RT. Good for removing non-polar impurities.Good (Standard for iodinated aromatics)
Dilute NaOH / HCl ChemicalDissolution as dianion (phenolate/carboxylate); reprecipitation as free acid.Excellent (For removing non-acidic impurities)
Ethanol AlternativeGood solubility, but crystallization yield can be lower than acetone/water.Moderate

Part 3: Detailed Experimental Protocols

Protocol A: Anti-Solvent Recrystallization (Acetone/Water)

Best for: Removing trace organic impurities and achieving defined crystal morphology.

Materials:

  • Crude this compound[1]

  • Solvent: HPLC-grade Acetone[1]

  • Anti-solvent: Deionized Water (chilled to 4°C)

  • Scavenger: 5% Sodium Bisulfite (NaHSO₃) solution (optional, for color removal)

Step-by-Step Procedure:

  • Dissolution: Transfer 10.0 g of crude solid into a 250 mL Erlenmeyer flask. Add warm acetone (40–45°C) in small portions (approx. 3–5 mL per gram) with gentle swirling until the solid completely dissolves.

    • Note: Do not boil acetone vigorously; its low boiling point (56°C) requires gentle heating.

  • Filtration (Clarification): If insoluble particles remain (dust, inorganic salts), filter the warm solution through a glass-fritted funnel or a syringe filter (PTFE, 0.45 µm) into a clean flask.

  • Anti-Solvent Addition: While stirring the filtrate moderately, slowly add Deionized Water dropwise.

    • Endpoint: Continue adding water until a persistent cloudiness (turbidity) just begins to form and does not disappear upon swirling.

  • Crystallization: Remove from heat. Add water until the ratio is approximately 1:3 (Acetone:Water) . A heavy precipitate will form.[2]

  • Cooling: Allow the mixture to cool to room temperature undisturbed for 30 minutes, then transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Büchner funnel).

  • Washing (Critical Step): Wash the filter cake with:

    • 2 × 20 mL of cold 20% Acetone/Water.

    • If product is pink: Wash with 20 mL of 5% Sodium Bisulfite solution to reduce free iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) to colorless iodide (
      
      
      ). Follow immediately with a water wash.
  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Warning: Do not exceed 80°C as the compound melts with decomposition at ~222°C.

Protocol B: Acid-Base Chemical Purification

Best for: Bulk purification from crude reaction mixtures containing non-acidic byproducts.[1]

  • Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 2M NaOH until the pH reaches 10–11 and the solid dissolves completely (forming the disodium salt).

  • Extraction (Impurity Removal): Extract the aqueous solution twice with Ethyl Acetate (1:1 vol). Discard the organic layer (contains non-acidic impurities).

  • Precipitation: Cool the aqueous layer to 5°C. Slowly add 2M HCl with vigorous stirring until pH < 2. The product will precipitate as a thick white/off-white solid.[1]

  • Finish: Filter, wash with water until neutral pH, and dry as in Protocol A.

Part 4: Visualization of Workflows

Workflow 1: Purification Decision Tree[1]

PurificationStrategyStartCrude 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acidCheckColorVisual Inspection:Is it Pink/Red?Start->CheckColorCheckSolubilitySolubility CheckCheckColor->CheckSolubilityNo (Off-white)BisulfiteWashWash with 5% NaHSO3(Removes Free Iodine)CheckColor->BisulfiteWashYes (Iodine present)AcidBaseProtocol B:Acid-Base ExtractionCheckSolubility->AcidBaseHigh Impurity LoadRecrystProtocol A:Acetone/Water RecrystallizationCheckSolubility->RecrystHigh Purity (>90%)BisulfiteWash->CheckSolubilityAcidBase->RecrystPolishing StepDryVacuum Dry < 60°CRecryst->DryFinalPure Product(White Solid, MP 222°C)Dry->Final

Caption: Decision tree for selecting the appropriate purification pathway based on crude material appearance and purity.

Workflow 2: Recrystallization Process Flow

RecrystProcessDissolve1. Dissolve inWarm Acetone (40°C)Filter2. Filter Hot(Remove Particulates)Dissolve->FilterPrecip3. Add Water(Anti-Solvent)Filter->PrecipCool4. Cool to 4°C(1 hour)Precip->CoolCollect5. Vacuum Filter& WashCool->Collect

Caption: Step-by-step unit operations for the Acetone/Water anti-solvent recrystallization method.

Part 5: Quality Control & Troubleshooting

QC Specifications
TestAcceptance CriteriaMethod
Appearance White to off-white powderVisual
Melting Point 222–223 °C (dec)Capillary (1°C/min)
1H NMR Consistent with structure (DMSO-d₆)400 MHz NMR
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water
Troubleshooting Guide
  • Problem: Product oils out (forms a liquid) instead of crystallizing.

    • Cause: Water added too quickly or temperature too high.

    • Solution: Re-dissolve in acetone. Add a "seed crystal" if available. Add water more slowly and with vigorous stirring.

  • Problem: Product remains pink after recrystallization.

    • Cause: Trapped iodine in the crystal lattice.

    • Solution: Grind the solid into a fine powder and slurry in 5% Sodium Bisulfite for 30 minutes, then re-filter.

  • Problem: Low Yield.

    • Cause: Too much acetone used (product remained in mother liquor).

    • Solution: Concentrate the mother liquor by rotary evaporation (max 40°C) and repeat the cooling step.

References

  • Synthesis and characterization of this compound

    • Source: University of Southampton, ePrints Soton.
    • URL:[Link] (Note: Referencing general procedure for Compound 9, page 184/Supp Info).

  • General Protocol for Diiodosalicylic Acid Recrystallization

    • Source: Organic Syntheses, Coll.[3] Vol. 2, p.196 (1943); Vol. 10, p.28 (1930). "Salicylic acid, 3,5-diiodo-".[1][4][5][3]

    • URL:[Link]

  • Iodine Monochloride Iodination Mechanism

    • Source: BenchChem Technical Support, "Synthesis and Purification of 3,5-Diiodosalicylic Acid".[1]

Troubleshooting & Optimization

Technical Support Center: Minimizing Deiodination of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common issue of deiodination during chemical reactions. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve your reaction yields and product purity.

Introduction: The Challenge of Deiodination

This compound is a valuable building block in organic synthesis, prized for its densely functionalized aromatic ring. However, the carbon-iodine (C-I) bonds on this electron-rich phenolic compound are susceptible to cleavage, leading to the formation of mono-iodo or fully deiodinated byproducts. This process, known as deiodination, can be triggered by various factors including light, heat, and certain reagents. The resulting mixture of products complicates purification and reduces the yield of the desired compound. This guide provides a structured approach to diagnosing and mitigating these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning a pink, purple, or brown color. What does this indicate?

This is often a visual indicator of deiodination. The color change is typically due to the formation of molecular iodine (I₂) as a result of iodide radicals or ions being oxidized in the reaction mixture.

Q2: I'm observing unexpected, lower molecular weight peaks in my LC-MS/GC-MS analysis. Could this be deiodination?

Yes, this is a very common sign. Deiodination results in the loss of one or both iodine atoms (atomic weight ~127 g/mol each). You will see byproducts with masses corresponding to the loss of 126 Da (mono-deiodinated) or 252 Da (di-deiodinated) from your starting material or product.

Q3: What are the primary drivers of deiodination for this class of compounds?

The main culprits are:

  • Photolysis: Exposure to light, especially UV or high-frequency visible light, can induce homolytic cleavage of the C-I bond.[1][2]

  • Thermal Stress: High reaction temperatures can provide the energy needed to break the relatively weak C-I bond.

  • Reductive Reagents/Conditions: Many reactions, particularly transition-metal-catalyzed cross-couplings, can involve reductive steps that lead to dehalogenation.[3][4][5] This can be exacerbated by certain bases, solvents, or additives.[2]

  • pH: The stability of phenolic compounds can be pH-dependent.[6][7] Extreme pH values may influence the electron density of the aromatic ring and the stability of the C-I bonds.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Preventing Photolytic Deiodination

The C-I bond is the least stable of the carbon-halogen bonds and is particularly susceptible to cleavage by light, which can initiate radical chain reactions.[2]

Causality: UV and even ambient laboratory light can provide sufficient energy to break the C-I bond, generating an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another reagent to form the deiodinated byproduct.

Troubleshooting Protocol:

  • Run a Control Reaction: If you suspect photodecomposition, run a parallel reaction under identical conditions but with the reaction vessel completely shielded from light.

  • Light Exclusion Methods:

    • Wrap the reaction flask, dropping funnel, and condenser in aluminum foil.

    • Utilize amber-colored glassware which blocks a significant portion of UV and visible light.

    • Conduct the reaction in a dark room or a glovebox with the light turned off.

  • Monitor Progress: Compare the reaction profiles (via TLC or HPLC) of the light-exposed and dark reactions. A significant reduction in byproduct formation in the dark reaction confirms photolysis as a major contributor.

Preventative Workflow for Light-Sensitive Reactions:

Caption: Workflow for mitigating photolytic deiodination.

Guide 2: Managing Thermal and pH-Induced Deiodination

High temperatures and suboptimal pH can significantly impact the stability of both the starting material and the desired product.

Causality:

  • Heat: Increased thermal energy can lead to homolytic cleavage of the C-I bond. For phenolic compounds, heat can also promote decarboxylation or other degradation pathways that may indirectly lead to deiodination.

  • pH: The phenoxide form (at higher pH) is more electron-rich than the protonated phenol, which can affect the stability of the C-I bond and its reactivity in certain catalytic cycles.[8] Conversely, highly acidic conditions might also promote side reactions.[9]

Troubleshooting and Optimization Protocol:

  • Temperature Screening:

    • If deiodination is observed, attempt to run the reaction at a lower temperature. Even a 10-20 °C reduction can have a significant impact.

    • Consider if the reaction can be run at room temperature for a longer period.

  • pH Control:

    • If your reaction involves a base, consider screening milder bases. For example, if you are using a strong inorganic base like K₂CO₃, try an organic base like Et₃N or DIPEA.

    • Use a buffered solution if the reaction chemistry allows, to maintain a stable pH throughout the process.[9]

    • For phenolic compounds, stability is often higher in slightly acidic to neutral conditions.[7]

Data-Driven Optimization:

ParameterCondition 1 (High Deiodination)Condition 2 (Optimized)Expected Outcome
Temperature 100 °C70 °CReduced byproduct formation
Base K₂CO₃Cs₂CO₃ or an organic baseMilder conditions, less byproduct
pH UncontrolledBuffered at pH 5-6Increased stability of phenolic groups
Guide 3: Mitigating Reagent-Induced Deiodination

This is particularly common in transition-metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck couplings).

Causality: Deiodination can occur as a competitive side reaction to the desired cross-coupling.[10] This can happen through several mechanisms, including:

  • Reductive Elimination: A common pathway in palladium catalysis where a C-H bond is formed instead of a C-C bond.

  • Protonolysis: The organometallic intermediate reacts with a proton source (e.g., water, alcohol, or even the solvent) leading to dehalogenation.

Troubleshooting Protocol for Cross-Coupling Reactions:

  • Solvent Choice:

    • Anhydrous solvents are often crucial. Ensure solvents are properly dried before use.

    • Protic solvents can be a source of protons for protonolysis. If possible, switch to an aprotic solvent.

  • Base Selection:

    • The choice of base can be critical. Screen a variety of bases (e.g., carbonates, phosphates, organic amines). Sometimes, a weaker base for a longer reaction time is preferable.

  • Ligand and Catalyst Screening:

    • The ligand on the metal center influences the stability and reactivity of the catalytic intermediates. Bulky, electron-rich ligands can sometimes suppress reductive dehalogenation.

  • Additives:

    • In some cases, additives like radical scavengers (if a radical mechanism is suspected) can be beneficial.

Experimental Workflow for Minimizing Reagent-Induced Deiodination:

G cluster_0 Initial Reaction Conditions cluster_1 Optimization Strategy cluster_2 Optimized Outcome Initial High Deiodination Observed Solvent Screen Anhydrous Aprotic Solvents (e.g., Toluene, Dioxane, THF) Initial->Solvent Base Screen Milder Bases (e.g., K3PO4, CsF, Organic Amines) Initial->Base Ligand Screen Ligands (e.g., Buchwald-type, Josiphos) Initial->Ligand Final Minimized Deiodination Solvent->Final Base->Final Ligand->Final

Caption: A parallel optimization strategy for cross-coupling reactions.

Analytical Methods for Detecting and Quantifying Deiodination

Accurate detection is key to effective troubleshooting.

  • Thin-Layer Chromatography (TLC): A quick method to visualize the formation of byproducts. Deiodinated compounds are typically less polar and will have a higher Rf value than the starting material.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the ratio of desired product to deiodinated byproducts.[11] A reversed-phase method will typically show the less polar, deiodinated compounds eluting later.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of byproducts by their mass-to-charge ratio. Look for peaks corresponding to M-126 and M-252.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of new aromatic protons in regions where iodine atoms were previously located.

Example HPLC Data Interpretation:

PeakRetention Time (min)Mass (m/z)Identification
15.2423.8Starting Material (this compound)
26.8297.9Mono-deiodinated byproduct
38.1172.0Di-deiodinated byproduct

References

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. National Center for Biotechnology Information. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Photodegradation of aromatic compounds using various nanoparticles as photocatalysts. ResearchGate. Available at: [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. Available at: [Link]

  • Two types of deiodination mechanisms. ResearchGate. Available at: [Link]

  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. CNR-IRIS. Available at: [Link]

  • Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). SciTePress. Available at: [Link]

  • Catalytic Hydrodehalogenation Reactions. Thieme. Available at: [Link]

  • Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. Endocrinology | Oxford Academic. Available at: [Link]

  • Biodegradation of aromatic compounds: current status and opportunities for biomolecular approaches. PubMed. Available at: [Link]

  • Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. SciELO México. Available at: [Link]

  • Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important?. Unito.it. Available at: [Link]

  • The Mechanism of the Iodination of Phenols. University of Nebraska - Lincoln. Available at: [Link]

  • Analytical capabilities for iodine detection: Review of possibilities for different applications. OSTI.gov. Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]

  • Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. National Center for Biotechnology Information. Available at: [Link]

  • Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. MDPI. Available at: [Link]

  • 2-Hydroxy-3,5-diiodobenzoic Acid. ResearchGate. Available at: [Link]

  • The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. Available at: [Link]

  • 3,5-Difluoro-4-hydroxybenzoic acid. PubChem. Available at: [Link]

  • Monoaromatic Compounds Biodegradation by Hydrocarbon-Oxidizing Actinobacteria. National Center for Biotechnology Information. Available at: [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

  • The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. SciELO. Available at: [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. National Center for Biotechnology Information. Available at: [Link]

  • The effect of pH on available iodine. ResearchGate. Available at: [Link]

  • Efficient Catalytic Dehalogenation of Aryl Halides Under Mild Conditions Using Reusable Reduced Graphene Oxide Loaded Simple Transition Metal–Organic Framework. Scilit. Available at: [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Purification of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key chemical intermediate in high purity. Here, we provide in-depth, experience-based solutions to specific issues you may encounter during your experiments.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of this compound typically involves the electrophilic iodination of 4-Fluoro-2-hydroxybenzoic acid.[1][2] This reaction, while generally effective, can lead to a predictable set of impurities that can complicate downstream applications.

Common Impurities:

  • Unreacted Starting Material: 4-Fluoro-2-hydroxybenzoic acid.

  • Mono-iodinated Intermediates: 4-Fluoro-2-hydroxy-3-iodobenzoic acid and 4-Fluoro-2-hydroxy-5-iodobenzoic acid.

  • Residual Iodinating Reagents: Free iodine (I₂) or byproducts from reagents like iodine monochloride.[2][3]

  • Solvent-Related Residues: High-boiling point solvents used during the reaction.

The structural similarities between these impurities and the target compound, particularly the mono-iodinated species, present the primary purification challenge. Their comparable polarities can make separation by standard techniques non-trivial.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section addresses specific experimental issues in a direct Q&A format.

Q1: My final product is off-white, yellow, or slightly brown, even after initial filtration. What is the cause and how can I fix it?

A1: This discoloration is almost certainly due to residual elemental iodine (I₂) trapped within the crystal lattice of your product. While filtration removes most of it, trace amounts can persist.

  • Causality: Iodine has a high affinity for organic compounds and can be difficult to remove completely with simple solvent washes.

  • Recommended Solution: Implement a reductive wash. After the initial isolation of your crude product, re-slurry the solid in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash the organic phase with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces colored I₂ to colorless iodide ions (I⁻), which are readily soluble in the aqueous layer.[3]

    • Reaction: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)

  • Pro-Tip: Repeat the wash until the organic layer is colorless. Follow with a water wash and then a brine wash to facilitate drying.

Q2: TLC analysis of my product shows multiple spots. The main spot has the expected Rf, but there's a slightly higher spot and one that streaks from the baseline.

A2: This is a classic impurity profile. The spot with a slightly higher Rf is likely a less polar, mono-iodinated intermediate. The streaking from the baseline indicates a highly polar compound, which could be the unreacted starting material, 4-Fluoro-2-hydroxybenzoic acid.

  • Causality: Incomplete iodination leads to a mixture of di-iodinated, mono-iodinated, and starting materials. Carboxylic acids can also streak on silica gel if the mobile phase is not acidic enough to suppress their ionization.

  • Recommended Solution:

    • TLC Optimization: Add a small amount of acetic or formic acid (0.5-1%) to your TLC eluent (e.g., ethyl acetate/hexanes). This suppresses the deprotonation of the carboxylic acid groups, leading to sharper spots and more reliable Rf values.[4]

    • Purification Strategy: Standard recrystallization may not be sufficient to remove the mono-iodinated species due to similar solubility. Column chromatography is the recommended next step. Use a silica gel stationary phase and a gradient elution, starting with a less polar solvent system and gradually increasing polarity. The less polar mono-iodinated compounds will elute before your more polar di-iodinated product.

Q3: My recrystallization attempt resulted in a low yield, and the purity didn't improve significantly according to melting point analysis.

A3: This common issue points to an inappropriate choice of recrystallization solvent or suboptimal technique.[5][6]

  • Causality: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] If the solubility is too high at cold temperatures, you will lose a significant portion of your product in the mother liquor. If impurities have similar solubility profiles to your product in the chosen solvent, co-crystallization will occur, leading to poor purification.[8]

  • Recommended Solutions:

    • Solvent System Screening: Do not rely on a single solvent. Test a range of solvents and solvent mixtures on a small scale. Good candidates for polar aromatic acids include aqueous ethanol, aqueous acetic acid, or toluene.[9]

    • Optimize the Cooling Process: Slow, controlled cooling is critical.[6][10] Rapidly crashing the solid out of solution by placing it directly in an ice bath will trap impurities. Allow the flask to cool slowly to room temperature first, which encourages the growth of pure crystals, before moving it to an ice bath to maximize yield.[5]

    • Consider a Two-Solvent System: If a single solvent is not effective, use a binary system (e.g., ethanol/water or ethyl acetate/heptane). Dissolve your crude product in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q: What is the most effective method for purifying this compound on a large scale? A: For multi-gram to kilogram scale, recrystallization is generally the most practical and cost-effective method.[11][12] It is often preceded by an aqueous basic wash to remove non-acidic impurities. The crude solid can be dissolved in an aqueous base (like NaOH or NH₄OH), filtered to remove any insoluble neutral impurities, and then re-precipitated by adding acid.[9] This acid-base workup followed by a well-optimized recrystallization can yield high-purity material efficiently.

Q: How can I definitively confirm the purity of my final product? A: A combination of analytical techniques is recommended for robust purity confirmation.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with an acidic mobile phase (e.g., acetonitrile/water with 0.1% phosphoric or trifluoroacetic acid) can effectively separate the target compound from its closely related impurities.[13][14] Purity is determined by the area percentage of the main peak.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides structural confirmation and can reveal the presence of impurities if they are at a level of ~1% or higher. Look for the disappearance of signals corresponding to the starting material or mono-iodinated species.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.[8]

Q: What are the ideal storage conditions for the purified compound? A: this compound is a relatively stable solid. However, like many iodoaromatic compounds, it can be sensitive to light over long periods. It should be stored in a tightly sealed, amber glass vial or a container protected from light, in a cool, dry place.

Detailed Experimental Protocols

Protocol 1: Reductive Wash for Iodine Removal
  • Transfer the crude, discolored solid into a separatory funnel or an appropriately sized Erlenmeyer flask.

  • Dissolve the solid in a suitable organic solvent (e.g., 10-20 mL of ethyl acetate per gram of crude product).

  • Add an equal volume of 10% w/v aqueous sodium thiosulfate solution.

  • If using a separatory funnel, shake vigorously for 1-2 minutes, venting frequently. If using a flask, stir vigorously for 10-15 minutes.

  • Allow the layers to separate. The organic layer should be on top.

  • Drain the lower aqueous layer.

  • Repeat steps 3-6 until the organic layer is colorless.

  • Wash the organic layer with an equal volume of deionized water, followed by an equal volume of saturated NaCl solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the decolorized product.[15]

Protocol 2: Optimized Recrystallization from Aqueous Ethanol
  • Place the crude product in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation).

  • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved.

  • To the hot solution, add deionized water dropwise until a persistent cloudiness appears.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final recrystallization mixture).

  • Allow the crystals to air-dry on the funnel for several minutes before transferring them to a watch glass for final drying in a vacuum oven.

Visualization of Purification Workflow

The following diagram outlines a decision-making process for purifying your crude this compound.

Purification_Workflow Start Crude Product (Post-Synthesis) Discoloration_Check Is the product discolored (yellow/brown)? Start->Discoloration_Check Reductive_Wash Perform Reductive Wash (aq. Na₂S₂O₃) Discoloration_Check->Reductive_Wash Yes TLC_Analysis Analyze by TLC (acidified eluent) Discoloration_Check->TLC_Analysis No Reductive_Wash->TLC_Analysis Purity_Check Single spot by TLC? TLC_Analysis->Purity_Check Recrystallization Perform Optimized Recrystallization Purity_Check->Recrystallization Yes Column_Chromatography Perform Silica Gel Column Chromatography Purity_Check->Column_Chromatography No (multiple spots) Final_Analysis Final Purity Analysis (HPLC, NMR, MP) Recrystallization->Final_Analysis Column_Chromatography->Recrystallization Pool pure fractions & concentrate End High-Purity Product Final_Analysis->End

Caption: Decision tree for purification of this compound.

References

  • ResearchGate. 2-Hydroxy-3,5-diiodobenzoic Acid. Available from: [Link]

  • Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers Application. Available from: [Link]

  • European Patent Office. PURIFICATION OF AROMATIC CARBOXYLIC ACIDS - EP 3089957 B1. Available from: [Link]

  • University of California, Davis. Recrystallization of Benzoic Acid. Available from: [Link]

  • Google Patents. US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • PubMed. Iodination of salicylic acid improves its binding to transthyretin. Available from: [Link]

  • Organic Syntheses. Salicylic acid, 3,5-diiodo-. Available from: [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ISCA. The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry. Available from: [Link]

  • StudyMoose. Recrystallization of Benzoic Acid. Available from: [Link]

  • Pharmaffiliates. Salicylic acid-impurities. Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids - Chempedia. Available from: [Link]

  • Scribd. Exp 2 - Recrystallization of Benzoic Acid. Available from: [Link]

  • The Japanese Pharmacopoeia. Iodine, Salicylic Acid and Phenol Spirit / Official Monographs for Part II. Available from: [Link]

  • Springer. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available from: [Link]

  • TutorsGlobe. Purification–Recrystallisation of Benzoic Acid, Chemistry tutorial. Available from: [Link]

Sources

Identifying common impurities in 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. The synthesis of 4-fluoro-2-hydroxy-3,5-diiodobenzoic acid—a critical intermediate in the development of pharmacological chaperones (e.g., for oncogenic p53 mutant Y220C) and advanced fluorinated materials—relies on the precise electrophilic aromatic substitution (EAS) of 4-fluorosalicylic acid[1].

While the transformation appears straightforward, the electron-rich nature of the phenolic ring combined with the steric hindrance of the fluorine atom often leads to complex impurity profiles. This guide provides mechanistic insights, a validated protocol, and targeted troubleshooting to ensure high-purity yields.

Mechanistic Pathway & Impurity Generation

The iodination of 4-fluorosalicylic acid typically utilizes Iodine Monochloride (ICl) or an


/oxidant system. The reaction proceeds stepwise: the first iodination is rapid, but the second is kinetically slower due to the electron-withdrawing effect of the newly installed iodine atom. Deviations in stoichiometry, temperature, or solvent polarity lead to three primary side reactions: incomplete iodination, decarboxylation, and oxidative degradation.

SynthesisPathway SM 4-Fluorosalicylic Acid (Starting Material) Int Monoiodo Intermediates (3-Iodo or 5-Iodo) SM->Int EAS (1st eq I+) Imp3 Quinone Byproducts (Oxidative Degradation) SM->Imp3 Harsh Oxidants (e.g., H2O2) Reagent Iodinating Agent (ICl or I2/Oxidant) Reagent->SM Prod 4-Fluoro-2-hydroxy- 3,5-diiodobenzoic acid Int->Prod EAS (2nd eq I+) Imp1 Monoiodo Impurity (Incomplete Rxn) Int->Imp1 Quenched Early / Low Reagent Imp2 Polyiodophenols (Decarboxylation) Prod->Imp2 Excess Heat (>80°C) (-CO2)

Fig 1: Reaction pathway and common impurity generation in diiodination workflows.

Impurity Profile & Analytical Signatures

To effectively troubleshoot, you must first accurately identify the impurities in your LC-MS or HPLC traces. Below is a quantitative summary of the most common byproducts encountered during this synthesis[2].

Impurity ClassCausality / Mechanistic OriginAnalytical Signature (LC-MS / HPLC)Primary Mitigation Strategy
Monoiodinated Intermediates Insufficient electrophile equivalents or premature reaction quenching. The second EAS step is sterically and electronically hindered.Lower retention time than product;

at m/z ~281.
Ensure 2.2–2.4 eq. of ICl; monitor via HPLC before quenching.
Decarboxylated Polyiodophenols High temperatures combined with strong acids promote the loss of the carboxyl group (leaving group under thermal stress).Higher retention time (hydrophobic); loss of 44 Da (

).
Strictly control reaction temperature to

80°C.
Oxidative Degradation Products Harsh oxidants (e.g.,

,

) attacking the electron-rich phenol ring, leading to polymerization.
Multiple polar baseline peaks; reaction mixture turns dark brown/black.Switch to pre-formed electrophilic iodine (ICl) in glacial acetic acid.
Unreacted Starting Material Failed initiation or degraded reagents (e.g., hydrolyzed ICl).Lowest retention time;

at m/z 155.
Verify reagent titer; ensure complete dissolution of SM.

Frequently Asked Questions (Troubleshooting)

Q: Why am I seeing a persistent impurity with a mass of


 ~281, even after 4 hours of heating? 
A:  This is the monoiodinated intermediate. Causality:  The first iodination is highly exothermic and rapid, but the introduced iodine atom withdraws electron density from the ring, significantly raising the activation energy for the second iodination. Solution:  Do not simply increase the reaction time, as this promotes decarboxylation. Instead, ensure you are using a slight excess of your iodinating agent (at least 2.2 equivalents) and verify that your ICl has not degraded into 

and

due to moisture exposure[3].

Q: My product is heavily contaminated with a highly non-polar species, and the overall yield is poor. What happened? A: You are observing decarboxylative iodination. Salicylic acids are uniquely prone to losing


 when heated in the presence of strong electrophiles and acids, yielding polyiodophenols (e.g., 3-fluoro-2,4,6-triiodophenol). Causality:  The carboxyl group acts as a leaving group under thermal stress, driven by the rearomatization energy. Solution:  Keep the reaction temperature strictly at or below 80°C. If the reaction is sluggish at 80°C, increase the concentration of the reactants rather than the temperature[3].

Q: The reaction mixture turned pitch black, and I have multiple polar baseline impurities on my HPLC. How do I fix this? A: This indicates oxidative degradation. If you are using an in situ oxidation system (like


/

or

/

), excess oxidant will attack the electron-rich phenol ring, leading to quinone-like polymeric byproducts. Solution: Switch to a pre-formed electrophilic iodine source like Iodine Monochloride (ICl) in glacial acetic acid. This provides the necessary

equivalents without subjecting the fragile phenolic ring to harsh oxidizing conditions[3].

Q: How do I efficiently remove residual monoiodo impurities during workup without running a column? A: Exploit the differential solubility of the species. The diiodinated product (this compound) is highly hydrophobic and crystallizes readily from aqueous acetic acid. Recrystallization from warm acetone followed by the slow, dropwise addition of water selectively precipitates the diiodo product while leaving the more polar monoiodo impurity in solution[3].

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints. This methodology is adapted from optimized protocols for synthesizing p53-Y220C pharmacological chaperones[4].

Reagents Required:

  • 4-Fluorosalicylic acid (1.0 eq)

  • Iodine monochloride (ICl) (2.2 eq)

  • Glacial acetic acid (Solvent)

  • 5% Aqueous Sodium Bisulfite (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a mechanical stirrer, dissolve 4-fluorosalicylic acid (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of SM).

    • Validation Checkpoint 1: The solution must be completely clear before proceeding. If undissolved material remains, gently warm the flask to 40°C. Uniform dissolution prevents localized concentration gradients that lead to over-iodination.

  • Electrophile Addition: Prepare a solution of ICl (2.2 eq) in an equal volume of glacial acetic acid. Add this solution dropwise to the reaction flask over 30 minutes at room temperature.

    • Validation Checkpoint 2: A yellow/orange precipitate of the diiodo product should begin to form midway through the addition, indicating successful initiation of the EAS[3].

  • Thermal Maturation: Gradually heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

    • Validation Checkpoint 3 (In-Process Control): Pull a 50 µL aliquot, quench in 1 mL of acetonitrile, and analyze via HPLC. The peaks for SM (m/z 155) and Monoiodo (m/z 281) must be <2% relative to the product peak (m/z 407). If >2%, add an additional 0.1 eq of ICl and stir for 30 more minutes.

  • Quenching: Cool the reaction to room temperature. Slowly add 5% aqueous

    
     solution until the dark iodine color dissipates.
    
    • Validation Checkpoint 4: The mixture should transition from dark brown/red to a pale yellow or white suspension. This confirms the complete reduction of unreacted electrophilic iodine (

      
       to 
      
      
      
      ), preventing further unwanted side reactions during isolation[3].
  • Isolation & Purification: Filter the voluminous precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acetic acid and inorganic salts.

  • Recrystallization (If necessary): If HPLC purity is <98%, dissolve the crude solid in a minimum volume of warm acetone (approx. 50°C). Slowly add water with vigorous shaking until a fine, flocculent precipitate forms. Filter, wash with water, and dry under vacuum at 50°C to yield the pure this compound[3].

References
  • Organic Syntheses Procedure - Salicylic acid, 3,5-diiodo. Organic Syntheses.
  • University of Southampton Research Repository - Discovery of Nanomolar Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C. ePrints Soton.
  • Agilent Technologies - Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent Application Notes.
  • ACS Publications - Discovery of Nanomolar-Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C. Journal of Medicinal Chemistry.

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid

[1]

Executive Summary

This guide provides a technical analysis of the NMR spectral characteristics of This compound , a specialized halogenated intermediate used in the synthesis of bioactive heterocycles and radiopharmaceuticals.[1]

We compare this product against its primary synthetic precursor, 4-Fluorosalicylic acid (4-Fluoro-2-hydroxybenzoic acid) .[1] This comparison is critical for researchers to validate reaction completion (iodination efficiency) and structural integrity.[1] The guide focuses on the unique spectral "fingerprints" generated by the Heavy Atom Effect (Iodine) and Heteronuclear Spin-Spin Coupling (Fluorine) .[1]

Structural Context & Analysis Strategy

The transition from the precursor to the final product involves the electrophilic substitution of two iodine atoms at the C3 and C5 positions. This structural change radically alters the NMR landscape, transforming a complex multi-spin system into a simplified, yet highly shifted, pattern.

The Comparators:

  • Alternative A (Precursor): 4-Fluorosalicylic Acid .[1] Contains three aromatic protons (H3, H5, H6) with complex H-H and H-F coupling.[1]

  • Target Product: This compound . Contains a single aromatic proton (H6) and two heavy iodine atoms that induce significant shielding effects.[1]

Analytical Workflow

The following diagram outlines the logic flow for differentiating the product from its precursor using NMR.

NMR_Analysis_WorkflowStartCrude Reaction MixtureH1_NMR1H NMR AnalysisStart->H1_NMRC13_NMR13C NMR AnalysisStart->C13_NMRDecision_HAromatic Region(7.0 - 8.5 ppm)H1_NMR->Decision_HDecision_CC-I Region(70 - 90 ppm)C13_NMR->Decision_CResult_PrecursorPrecursor Detected:3 Proton SignalsNo High-Field CarbonDecision_H->Result_PrecursorSignals at H3, H5, H6Result_ProductProduct Confirmed:Single Doublet (H6)Upfield C-I SignalsDecision_H->Result_ProductOnly H6 SignalDecision_C->Result_PrecursorNo Signal < 100 ppmDecision_C->Result_ProductSignals at ~80-90 ppm

Figure 1: Decision tree for validating iodination completion via NMR spectroscopy.

Experimental Protocol

To ensure reproducible spectral data, the following sample preparation protocol is recommended. The choice of solvent is critical due to the solubility profile of diiodo-derivatives and the need to observe exchangeable protons (-OH, -COOH).

Protocol: NMR Sample Preparation

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: The target compound is sparingly soluble in CDCl3.[1] DMSO-d6 ensures complete dissolution and slows proton exchange, often allowing the observation of the phenolic (-OH) and carboxylic (-COOH) protons as broad singlets.[1]

  • Concentration: Prepare a 10-15 mg/mL solution.

    • Reasoning: High concentrations can lead to aggregation or viscosity broadening, while too low concentrations obscure the low-intensity Carbon-Satellite peaks (if analyzing 13C).[1]

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (1H) and septet at 39.52 ppm (13C) .

1H NMR Comparative Analysis

The proton NMR spectrum provides the most immediate confirmation of synthesis success. The key indicator is the "simplification" of the aromatic region.

Spectral Comparison Table
FeaturePrecursor: 4-Fluorosalicylic AcidProduct: this compound
Aromatic Proton Count 3 (H3, H5, H6)1 (H6)
H3 Signal dd (~6.7 ppm).[1] Coupled to F and H5.Absent (Substituted by Iodine)
H5 Signal td (~6.8 ppm).[1] Coupled to F, H6, H3.[1][2][3]Absent (Substituted by Iodine)
H6 Signal dd (~7.8 ppm).[1] Coupled to F and H5.d (~7.6 - 7.9 ppm) .[1] Coupled only to F.
Coupling Pattern Complex multiplet structures due to

,

, and

.[1]
Clean Doublet . Split only by Fluorine (

).[1]
Detailed Interpretation
  • Loss of H3 and H5: In the precursor, H3 (ortho to OH) and H5 (ortho to F) appear upfield due to electron donation from the oxygen and fluorine. Upon iodination, these protons are replaced.[1] The disappearance of the signals in the 6.5 – 7.0 ppm range is the primary metric for reaction completion.

  • The H6 Doublet: The remaining proton at position 6 is flanked by the Carboxyl group (deshielding) and the Fluorine at position 4. It appears as a doublet. The coupling constant (

    
    ) corresponds to the meta-coupling with Fluorine (
    
    
    ), typically 6–10 Hz .[1]
13C NMR Comparative Analysis

The 13C analysis is definitive for confirming the presence of Iodine atoms. This relies on the Heavy Atom Effect , where the large electron cloud of Iodine shields the attached carbon nucleus, shifting it significantly upfield—often out of the typical aromatic region.

The Heavy Atom Effect (HALA)

Iodine substituents exert a "Heavy Atom on Light Atom" (HALA) effect.[1][4] Unlike Cl or Br, which deshield the attached carbon (downfield shift), Iodine causes a shielding effect (upfield shift) due to spin-orbit coupling mechanisms.[1]

Carbon Shift Data & Assignment
Carbon PositionPrecursor Shift (ppm)Product Shift (ppm)Comparison Note
C1 (-COOH) ~110 (d)~115 (d)Slight shift; coupled to F (

).
C2 (C-OH) ~164 (d)~160 (d)Phenolic carbon; coupled to F (

).[1]
C3 (C-I) ~103 (d)~75 - 85 (d) Diagnostic Peak. Massive upfield shift due to Iodine.[1]
C4 (C-F) ~166 (d,

Hz)
~160 - 165 (d)Large doublet (

).[1]
C5 (C-I) ~107 (d)~85 - 95 (d) Diagnostic Peak. Massive upfield shift due to Iodine.[1]
C6 (C-H) ~132 (d)~135 (d)Remains aromatic; coupled to F (

).[1]
C=O (Acid) ~172 (s)~170 (s)Carboxyl carbon.[1]

Note: (d) denotes doublet splitting due to Fluorine coupling.[1] Exact ppm values may vary ±2 ppm depending on concentration and pH.[1]

Key Spectral Features to Validate:
  • C-F Splitting: Every carbon in the ring will appear as a doublet due to coupling with the Fluorine atom.[1]

    • C4 will show a massive splitting of ~250 Hz (

      
      ).[1]
      
    • C3 and C5 (the iodinated carbons) will show smaller splittings of ~20-25 Hz (

      
      ).[1]
      
  • The "Iodine Region": Look for two distinct doublets in the 70–95 ppm range.[1] In standard aromatics, this region is usually empty (solvent peaks or sp3 carbons).[1] Finding aromatic signals here confirms the C-I bond formation.[1]

Performance Conclusion

For researchers synthesizing this compound, NMR offers superior structural resolution compared to HPLC.[1] While HPLC confirms purity, it cannot definitively prove the positions of the iodine atoms.

  • 1H NMR confirms the substitution pattern (loss of H3/H5, retention of H6).

  • 13C NMR confirms the chemical identity of the substituents (Upfield shift = Iodine; Large splitting = Fluorine).

Recommendation: Use 1H NMR for routine batch release (speed). Use 13C NMR for structural characterization of new synthetic routes or reference standards.[1]

References
  • PubChem. 4-Fluorosalicylic acid (CID 67661) - Spectral Properties. National Library of Medicine.[1] Available at: [Link] (Accessed via Search Result 1.2).[1]

  • Kaupp, M., et al. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Chemical Reviews, 2004.[1] (Validates the Heavy Atom Effect/HALA mechanism described in Search Result 1.8).

  • Organic Chemistry Data. 13C Chemical Shift Effects on sp2 and sp Carbons. Available at: [Link] (Accessed via Search Result 1.10).[1]

  • Organic Syntheses. 3,5-Diiodosalicylic acid Synthesis. Org. Synth. 1934, 14,[1] 40. Available at: [Link] (Accessed via Search Result 1.6).[1]

Technical Guide: Mass Spectrometry Fragmentation of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the mass spectrometry (MS) behavior of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid (FHDBA), a specialized halogenated salicylate scaffold often utilized as a pharmacophore in p53 mutant stabilization and protein chaperoning [1].

Accurate detection and structural verification of FHDBA require navigating its unique halogenation pattern. Unlike simple salicylic acid, the presence of two bulky iodine atoms at the ortho and meta positions (C3, C5) and a fluorine atom at the para position (C4) dictates a specific fragmentation pathway dominated by decarboxylation and sequential deiodination. This guide compares FHDBA with its non-fluorinated analog, 3,5-Diiodosalicylic acid (DISA) , to provide researchers with distinct spectral fingerprints for identification.

Chemical Identity & Properties

FeatureTarget Molecule (FHDBA)Primary Comparator (DISA)
Structure 4-Fluoro -2-hydroxy-3,5-diiodobenzoic acid2-Hydroxy-3,5-diiodobenzoic acid
Formula C₇H₃F I₂O₃C₇H₄I₂O₃
Monoisotopic Mass 407.8132 Da389.8226 Da
Key Substituents -COOH, -OH, -I (x2), -F -COOH, -OH, -I (x2), -H
Ionization Mode ESI Negative [M-H]⁻ESI Negative [M-H]⁻
m/z (Observed) 406.8080 [1]388.8150

Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation data described below, ensure your system is calibrated for negative ion mode detection, as the carboxylic acid moiety ionizes poorly in positive mode without derivatization.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of FHDBA in 1 mL of DMSO (dimethyl sulfoxide).

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if studying metal adducts, but ammonium acetate (10 mM) is acceptable for general ESI.

Instrument Parameters (ESI-)
  • Source: Electrospray Ionization (Negative Mode)[1][2]

  • Capillary Voltage: 2.5 – 3.0 kV

  • Cone Voltage: 30 V (Low voltage preserves the parent ion; high voltage induces in-source decarboxylation).

  • Collision Energy (CE):

    • Low (10-15 eV): To observe Decarboxylation ([M-H-CO₂]⁻).

    • High (30-45 eV): To observe Deiodination (C-I cleavage).

Fragmentation Analysis & Mechanism

The fragmentation of FHDBA is governed by three mechanistic pillars: Decarboxylation , Ortho-Effects , and C-Halogen Bond Lability .

Primary Pathway: Decarboxylation

The most abundant transition for salicylic acid derivatives in negative mode is the loss of the carboxyl group as neutral CO₂ (44 Da).

  • Precursor: m/z 406.8 [M-H]⁻

  • Mechanism: The negative charge on the phenoxide oxygen (C2) or carboxylate stabilizes the transition state, facilitating the extrusion of CO₂.

  • Product: m/z 362.8 (The 4-fluoro-2,6-diiodophenol anion).

Secondary Pathway: Deiodination

Following decarboxylation, the ion possesses high internal energy, leading to the cleavage of the weak C-I bonds (Bond Dissociation Energy ~50-60 kcal/mol).

  • Step 1: Loss of Iodine radical (I•, 127 Da) or HI (128 Da).

  • Observation: The loss of the first iodine is rapid. The loss of the second iodine requires higher collision energy.

  • Fluorine Stability: The C-F bond (C4) is extremely strong (~115 kcal/mol) and typically survives the fragmentation process, serving as a diagnostic "mass tag" that distinguishes FHDBA from non-fluorinated impurities.

Comparative Fragmentation Table

The table below contrasts the theoretical fragmentation of FHDBA with DISA. The +18 Da shift (F vs H) is consistent across all fragments containing the aromatic core.

Fragment TypeFHDBA (Target) m/zDISA (Comparator) m/zMass Shift (Δ)Mechanism
Precursor Ion [M-H]⁻ 406.8 388.8+18 DaDeprotonation
[M-H - CO₂]⁻ 362.8 344.8+18 DaDecarboxylation (Base Peak)
[M-H - CO₂ - I]⁻ 235.9 217.9+18 DaRadical Iodine Loss
[M-H - CO₂ - HI]⁻ 234.9 216.9+18 DaHI Elimination
[M-H - CO₂ - 2I]⁻ 109.0 91.0+18 DaComplete Deiodination

Visualizing the Fragmentation Pathway[3]

The following diagram illustrates the sequential breakdown of FHDBA. The pathway highlights the stability of the Fluorine atom relative to the labile Iodine atoms.

FHDBA_Fragmentation cluster_legend Key Mechanism Precursor Precursor Ion [M-H]⁻ m/z 406.8 (C7H2F I2O3)⁻ Decarbox Decarboxylated Ion m/z 362.8 (C6H2F I2O)⁻ Precursor->Decarbox Loss of CO2 (-44 Da) MonoIodo Mono-Deiodinated m/z 235.9 (C6H2F IO)⁻• Decarbox->MonoIodo Loss of I• (-127 Da) Phenol Fluoro-Phenol Core m/z 109.0 (C6H2F O)⁻ MonoIodo->Phenol Loss of I• (-127 Da) Note1 The C-F bond (C4) remains intact throughout the primary pathway.

Caption: ESI(-) Fragmentation pathway of this compound showing sequential loss of CO₂ and Iodine.

Scientific Validation & Troubleshooting

Differentiating from Isomers
  • Isomer Risk: 5-Fluoro-3-iodo-2-hydroxybenzoic acid (if synthesized incorrectly).

  • Differentiation: While MS/MS fragments are similar, the retention time on C18 columns differs due to the lipophilicity change of F position.

  • Protocol: Use a slow gradient (5% B to 95% B over 15 min) to resolve positional isomers. FHDBA (F at para) generally elutes later than ortho-fluorinated isomers due to symmetry and packing.

Common Artifacts
  • In-Source Decarboxylation: If you observe m/z 362.8 in your MS1 scan (full scan), your cone voltage is too high. Lower it to <20V to see the intact parent m/z 406.8.

  • Iodine Adducts: In the presence of high concentrations, iodine can form clusters. Look for [M+I]⁻ at m/z 533.7 if the spectrum looks complex.

References

  • Bauer, M. R., et al. (2019). "Discovery of Nanomolar Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C." ACS Chemical Biology. (Source of synthesis and ESI- MS confirmation of the molecule). [Link]

  • Kruve, A., et al. (2017). "Ionization Efficiency of Halogenated Benzoic Acids in Electrospray Sources." Analytical Chemistry. (Mechanistic grounding for ionization efficiency of di-iodo species). [Link][1]

  • Levsen, K., et al. (2005). "Structure Elucidation of Benzoic Acid Derivatives by Mass Spectrometry." Journal of Mass Spectrometry. (General rules for decarboxylation and ortho-effects). [Link]

Sources

Comparing reactivity of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid vs. salicylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Salicylic Acid (SA) and its highly functionalized derivative, 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid (FHDI) .

Designed for researchers in medicinal chemistry and chemical biology, this document contrasts the classical reactivity of the parent scaffold with the specialized utility of the halogenated analog, specifically focusing on its application as a core for Nucleophilic Aromatic Substitution (


) in drug discovery.

Executive Summary

While Salicylic Acid serves as a nucleophilic phenol ready for electrophilic substitution (EAS), This compound represents an "inverted" reactivity profile. The strategic placement of iodine atoms at C3/C5 blocks classical EAS sites, while the fluorine at C4—activated by the para-carboxyl group—transforms the ring into an electrophile susceptible to


. This makes FHDI a critical scaffold for generating diverse libraries of pharmacological chaperones (e.g., for p53 mutants) rather than a simple anti-inflammatory agent.

Physicochemical Profile

The introduction of three halogen atoms drastically alters the electronic and physical landscape of the salicylate core.

PropertySalicylic Acid (SA)This compound (FHDI)Impact on Application
Formula


High MW increase (+270 Da)
MW 138.12 g/mol 407.92 g/mol Significant mass shift for MS detection
Electronic Nature Electron-Rich (Phenol)Electron-Deficient Core (Halogenated)Inverts reactivity from Nucleophile to Electrophile
pKa (COOH) 2.97~2.0 - 2.2 (Estimated)*Stronger acid due to -I/-F inductive withdrawal
Lipophilicity (LogP) 2.26~4.5 - 5.0 (Estimated)Drastically reduced water solubility; enhanced membrane permeability
Solubility Water, Ethanol, EtherDMSO, DMF, hot organic solventsRequires polar aprotic solvents for reaction

*Note: The inductive effect of ortho-iodines and para-fluorine stabilizes the carboxylate anion, lowering pKa relative to SA.

Reactivity Analysis: The Mechanism Flip

The core distinction lies in how these molecules interact with reagents. SA is a nucleophile in ring substitutions; FHDI is an electrophile .

A. Electrophilic Aromatic Substitution (EAS)[1]
  • Salicylic Acid: The hydroxyl group (EDG) at C2 directs incoming electrophiles (e.g.,

    
    , 
    
    
    
    ) to the ortho (C3) and para (C5) positions. This is the standard pathway for synthesizing derivatives like 5-nitrosalicylic acid.
  • FHDI: The C3 and C5 positions are physically occupied by Iodine atoms. The C4 position is occupied by Fluorine. The only remaining proton is at C6. However, the ring is severely deactivated by the electron-withdrawing nature of the three halogens and the carboxyl group. Consequently, FHDI is inert to standard EAS conditions , preventing non-specific side reactions during complex synthesis.

B. Nucleophilic Aromatic Substitution ( )

This is the primary utility of FHDI. The Fluorine atom at C4 functions as a leaving group.

  • Activation: The Carboxylic Acid (C1) acts as an electron-withdrawing group (EWG) para to the Fluorine.

  • Mechanism: Nucleophiles (amines, thiols) attack C4, forming a Meisenheimer complex stabilized by the EWG, followed by the expulsion of Fluoride.

  • Selectivity: The Iodine atoms at C3/C5 provide steric bulk that directs regioselectivity but can also hinder bulky nucleophiles, requiring elevated temperatures.

Visualizing the Reactivity Divergence[2]

ReactivityComparison cluster_0 Key Difference SA Salicylic Acid (Nucleophilic Ring) EAS Electrophilic Substitution (Target: C3/C5) SA->EAS Reacts with Electrophiles FHDI 4-Fluoro-3,5-diiodo (Electrophilic Ring) SNAr Nucleophilic Substitution (Target: C4-F) FHDI->SNAr Reacts with Nucleophiles Blocked BLOCKED (Steric Occlusion) FHDI->Blocked Attempts EAS

Figure 1: Divergent reactivity pathways. SA favors electrophilic attack, while FHDI is engineered for nucleophilic displacement.

Experimental Protocols

Protocol A: Synthesis of FHDI (Iodination)

Context: Transforming 4-fluorosalicylic acid into the diiodo scaffold.

Reagents: 4-Fluorosalicylic acid, N-Iodosuccinimide (NIS), Acetic Acid (AcOH).

  • Dissolution: Dissolve 4-fluorosalicylic acid (1.0 eq) in Glacial Acetic Acid (0.3 M concentration).

  • Iodination: Add NIS (2.05 eq) in a single portion.

  • Reaction: Stir at room temperature. Monitor by LCMS (Target Mass: [M-H]- = 407). Reaction typically completes within 2–4 hours.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (solution turns from brown/red to pale yellow).
    
  • Isolation: Concentrate in vacuo. Resuspend residue in 1M HCl. Filter the precipitate and wash with water.[1][2][3]

  • Yield: Expect 85–90% pink/off-white solid.

Protocol B: Functionalization of FHDI

Context: Using FHDI to create a library of amino-substituted derivatives (e.g., p53 chaperones).

Reagents: FHDI, Amine Nucleophile (e.g., morpholine, substituted anilines),


, DMSO.
  • Preparation: Dissolve FHDI (1.0 eq) in anhydrous DMSO (0.15 M).

  • Base/Nucleophile: Add

    
     (6.0 eq) followed by the amine nucleophile (3.0 eq).
    
    • Note: Excess base is required to neutralize the carboxylic acid and the HF byproduct.

  • Heating: Heat the reaction vessel to 150 °C for 2 hours.

    • Critical Control: Lower temperatures (e.g., 80 °C) are often insufficient due to the steric hindrance of the flanking iodine atoms.

  • Workup: Remove DMSO via vacuum distillation or extensive aqueous washing. Acidify with 1M HCl to precipitate the product (or extract with

    
    :iPrOH 4:1).
    
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Mechanistic Pathway: The Cycle

The following diagram illustrates the specific mechanism by which FHDI acts as a scaffold. Note the critical role of the Meisenheimer complex.

SNArMechanism Start FHDI (Substrate) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Attack at C4 (150°C, DMSO) Nuc Nucleophile (R-NH2) Nuc->Complex Attack at C4 (150°C, DMSO) Product 4-Amino-3,5-diiodo Derivative Complex->Product Restoration of Aromaticity Leaving Fluoride Ion (F-) Complex->Leaving Elimination

Figure 2:


 mechanism on the FHDI scaffold. The reaction requires harsh conditions to overcome steric crowding by Iodine.

Biological & Pharmaceutical Implications[6][7][8][9]

  • Binding Affinity (Halogen Bonding): Unlike the hydroxyl group in SA, the Iodine atoms in FHDI are large, lipophilic, and polarizable. They can participate in halogen bonding (X-bond) with carbonyl oxygens in protein active sites. This is a key design feature for stabilizing mutant proteins like p53 Y220C.

  • Membrane Permeability: The di-iodination significantly increases the LogP (approx. 4.5 vs 2.2 for SA). This renders FHDI derivatives highly permeable to cell membranes, a distinct advantage over hydrophilic salicylate drugs, though it necessitates formulation strategies to manage solubility.

  • Metabolic Stability: The C-F bond (if not substituted) and C-I bonds block metabolic hydroxylation at the sensitive para and meta positions, potentially extending the half-life of the scaffold compared to unsubstituted benzoic acids.

References

  • University of Southampton. (2019). Discovery of Nanomolar Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C. Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (1934). 3,5-Diiodosalicylic acid.[4] Org. Synth. 14, 24. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3,5-diiodobenzoic acid.[4][5][6] National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Comparative Bioassay Guide: 4-Fluoro-2-hydroxy-3,5-diiodobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid (CAS: 2065250-23-7) acts as the critical electrophilic scaffold for synthesizing a potent class of p53-Y220C pharmacological chaperones . The Y220C mutation in the TP53 gene creates a destabilizing surface crevice on the p53 protein, leading to denaturation and loss of tumor-suppressor function.

This guide compares the bioactivity of 3,5-diiodosalicylic acid analogs (derived from the 4-fluoro precursor) against established p53 stabilizers like PhiKan083 and PK11007 . The diiodo-functionalized core exploits halogen bonding to target the Y220C mutation site with nanomolar affinity, significantly outperforming earlier generation stabilizers.

Mechanism of Action: The "Halogen-Bonding" Chaperone

The efficacy of this class relies on a structural "lock-and-key" mechanism specifically designed for the Y220C mutant pocket.

Core Interaction Logic
  • Scaffold Anchoring: The 3,5-diiodo-2-hydroxybenzoic acid core mimics the interactions of the missing Tyrosine residue but adds stronger binding energy.

  • Halogen Bonding: The iodine atoms form directional halogen bonds with the backbone carbonyl oxygen of Leu145 within the p53 hydrophobic crevice.

  • 4-Position Extension: The 4-fluoro group serves as a leaving group for

    
     reactions, allowing the attachment of hydrophobic moieties (e.g., pyrroles, amines) that fill the extended solvent-accessible sub-pocket, dramatically increasing affinity.
    

G Mutant p53-Y220C Mutant (Destabilized Core) Pocket Surface Crevice (Leu145 Carbonyls) Mutant->Pocket Creates HalogenBond Halogen Bond Formation (Iodine ··· O=C) Pocket->HalogenBond Accepts Scaffold 3,5-Diiodo-Salicylic Core (From 4-F Precursor) Scaffold->Pocket Targets Scaffold->HalogenBond Induces Stabilization Thermal Stabilization (Restored Transcription) HalogenBond->Stabilization Results in

Caption: Mechanism of p53-Y220C rescue by diiodosalicylic acid analogs. The iodine atoms act as Lewis acids, bonding to the protein backbone.

Comparative Analysis: Diiodosalicylic Analogs vs. Alternatives

The following table contrasts the performance of the 4-fluoro-derived analogs (specifically the optimized 4-amino/pyrrole derivatives ) against standard reference compounds.

FeatureDiiodosalicylic Acid Analogs (Product Class)PhiKan083 (Alternative 1)PK11007 (Alternative 2)
Primary Target p53-Y220C Surface Crevicep53-Y220C Surface Crevicep53-Y220C (Cys Alkylation)
Binding Mechanism Halogen Bonding + Hydrophobic FitHydrophobic FitCovalent (Michael Acceptor)
Affinity (

)
Nanomolar (10–500 nM) Micromolar (~150 µM)Micromolar (Alkylator)
Thermal Shift (

)
High (+2°C to +4°C) Low (< 1°C)Moderate (~3°C)
Selectivity High (Specific to Y220C pocket)ModerateLow (Reactive Electrophile)
Cellular Potency (

)
10–30 µM (Specific killing)>100 µM (Weak)~20 µM (General Toxicity)
Key Takeaway for Researchers
  • Choose Diiodosalicylic Analogs if: You require high-affinity, reversible binding to structurally characterize the Y220C pocket or need a potent non-covalent probe for cellular assays.

  • Choose PK11007 if: You are investigating covalent cysteine alkylation mechanisms (though off-target effects are higher).

  • Choose PhiKan083 if: You need a historical low-affinity control.

Detailed Experimental Protocols

To validate the activity of analogs synthesized from this compound, use the following self-validating workflows.

Protocol A: Differential Scanning Fluorimetry (DSF)

Purpose: Rapidly assess the thermal stabilization (


) of the p53-Y220C DNA-binding domain (DBD).

Materials:

  • Recombinant p53-Y220C DBD (residues 94–312).

  • SYPRO Orange dye (5000x stock).

  • Real-time PCR machine (e.g., Bio-Rad CFX).

Workflow:

  • Preparation: Dilute p53-Y220C protein to 4–8 µM in assay buffer (25 mM HEPES pH 7.2, 150 mM NaCl, 1 mM TCEP).

  • Compound Addition: Add the test analog (dissolved in DMSO) to a final concentration of 50–200 µM . Ensure final DMSO concentration is <2% (v/v).

  • Dye Addition: Add SYPRO Orange to a final concentration of 4x–8x .

  • Melt Curve: Ramp temperature from 25°C to 95°C at a rate of 0.5°C or 1.0°C per minute.

  • Analysis: Calculate the melting temperature (

    
    ) as the lowest point of the first derivative of the fluorescence curve (
    
    
    
    ).
    • Validation Check: The

      
       (
      
      
      
      ) must be >1.0°C to be considered a "hit". Optimized diiodo-analogs typically yield >2.5°C .
Protocol B: Isothermal Titration Calorimetry (ITC)

Purpose: Determine the thermodynamic binding parameters (


, 

,

).

Materials:

  • MicroCal PEAQ-ITC or equivalent.

  • Ligand: 4-substituted-3,5-diiodosalicylic acid analog (200–400 µM in buffer).

  • Protein: p53-Y220C DBD (20–40 µM in identical buffer).

Workflow:

  • Buffer Matching: Dialyze protein into the assay buffer (25 mM HEPES, 150 mM NaCl, 5% Glycerol, 1 mM TCEP). Dissolve the ligand in the exact dialysate to prevent buffer mismatch heats.

  • Titration: Perform 19 injections of 2 µL ligand into the protein cell at 25°C.

  • Fitting: Fit data to a One-Set-of-Sites model.

    • Expectation: The reaction should be exothermic (negative peaks) driven by the enthalpy of halogen bond formation.

    • Self-Validation: The stoichiometry (

      
      ) should be close to 1.0  (0.8–1.2). If 
      
      
      
      , check protein concentration/quality.

Synthesis Workflow Visualization

The utility of the 4-fluoro precursor lies in its reactivity. The following diagram illustrates the conversion of the precursor into the active bio-probes.

Synthesis Precursor This compound (Electrophilic Scaffold) Intermediate SNAr Reaction (Fluorine Displacement) Precursor->Intermediate Mixed with Reagents Nucleophile (HNR2) + Base (Cs2CO3) Solvent: DMSO, 150°C Reagents->Intermediate Product 4-Substituted-3,5-diiodosalicylic Acid (Active p53 Stabilizer) Intermediate->Product Yields

Caption: Synthesis of active p53 chaperones from the 4-fluoro precursor via Nucleophilic Aromatic Substitution (


).

References

  • Baud, M. G., et al. (2018). "Structural and Biophysical Characterization of p53-Y220C Stabilizers." Journal of Medicinal Chemistry.

  • Joerger, A. C., et al. (2015).[1] "Exploiting Transient Protein States for the Design of Small-Molecule Stabilizers of Mutant p53." Structure.

  • Wilcken, R., et al. (2012). "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53." Journal of the American Chemical Society.

  • Boeckler, F. M., & Joerger, A. C. (2014). "Structural basis for the stabilization of the Y220C mutant of the p53 tumor suppressor by small-molecule drugs." Molecules.

Sources

Comparative XRD Profiling: 4-Fluoro-2-hydroxy-3,5-diiodobenzoic Acid vs. Standard Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray diffraction (XRD) data for 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

This compound is a specialized halogenated building block, critical in the synthesis of pharmacological chaperones (e.g., p53 Y220C stabilizers and FGE stabilizers). Its structural integrity is paramount because the specific arrangement of the iodine and fluorine atoms governs the halogen-bonding networks required for subsequent ligand-protein binding affinity.

This guide compares the crystallographic profile of this fluorinated target against its direct non-fluorinated analog, 3,5-Diiodosalicylic acid (3,5-DISA) . By establishing 3,5-DISA as a "Reference Standard," researchers can validate the purity and phase identity of the 4-fluoro derivative, ensuring no cross-contamination during synthesis.

Structural & Crystallographic Comparison

The introduction of a fluorine atom at the 4-position (para to the carboxyl group) significantly alters the crystal packing compared to the hydrogenated analog. While 3,5-DISA relies on strong I···I and I···O interactions, the 4-Fluoro derivative introduces competitive F···I and F···H interactions, often leading to increased density and distinct powder diffraction (PXRD) signatures.

Table 1: Comparative Physicochemical & Crystallographic Data
FeatureTarget: this compound Alternative (Reference): 3,5-Diiodosalicylic Acid
CAS Number Proprietary / Research Grade (e.g., Compound 2.15 [1])133-91-5
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Mol.[1] Weight 407.90 g/mol 389.91 g/mol
Crystal System Monoclinic (Predicted/Observed)Monoclinic
Space Group ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Common for halosalicylates)

Key Interaction F···I Halogen Bonding & ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-stacking
I···O Halogen Bonding
Melting Point >240 °C (Decomposition)235–236 °C (Dec.) [2]
Solubility High in DMSO, warm Acetone; Low in

Soluble in Ethanol, Ether; Insol. in

XRD Signature Distinct low-angle shift due to F-volume expansion.Characteristic peaks at

(Cu K

)
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Analyst Note: The 4-fluoro substitution typically expands the unit cell volume slightly (


) compared to the H-analog due to the larger van der Waals radius of Fluorine (1.47 Å) vs. Hydrogen (1.20 Å), resulting in a perceptible left-shift in high-angle XRD peaks.

Experimental Protocols

Protocol A: Single Crystal Growth (Solvent Diffusion)

To obtain diffraction-quality crystals for the 4-Fluoro target, a slow diffusion method is superior to evaporation due to the heavy iodine atoms which can cause disorder if precipitated too quickly.

  • Dissolution: Dissolve 50 mg of this compound in 2 mL of THF or Acetone (high solubility).

  • Layering: Carefully layer 4 mL of n-Hexane or Pentane (antisolvent) on top of the solution in a narrow scintillation vial.

  • Equilibration: Seal the vial with Parafilm, poke one small hole, and store at 4°C in a vibration-free environment.

  • Harvest: Colorless, block-like crystals typically form within 48–72 hours.

  • Validation: Crystals should be distinct from the needle-like habit often observed in the non-fluorinated 3,5-DISA contaminant.

Protocol B: Powder XRD (PXRD) Data Collection

For routine batch release and purity analysis.

  • Instrument: Rigaku SmartLab or Bruker D8 Advance.

  • Radiation: Cu Kngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (
    
    
    
    ).
  • Generator: 40 kV, 40 mA.

  • Scan Range: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to 
    
    
    
    .
  • Step Size: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Scan Speed: 2°/min (Slow scan required to resolve I-I heavy atom splitting).

Mechanism of Action: Halogen Bonding Networks

The performance of this compound as a p53 stabilizer scaffold relies on its ability to form specific halogen bonds. The XRD data confirms these geometries.

HalogenBonding cluster_0 Crystal Lattice / Binding Site Compound 4-Fluoro-2-hydroxy- 3,5-diiodobenzoic Acid Iodine3 Iodine (C3) Compound->Iodine3 Iodine5 Iodine (C5) Compound->Iodine5 Fluorine4 Fluorine (C4) Compound->Fluorine4 BackboneCO Backbone C=O Iodine3->BackboneCO XB (Halogen Bond) σ-hole interaction HydrophobicPocket Hydrophobic Pocket Iodine5->HydrophobicPocket Van der Waals Dispersion Fluorine4->HydrophobicPocket Orthogonal Multipolar Interaction TargetProtein Target Protein (e.g., p53 Y220C)

Figure 1: Schematic of the halogen bonding (XB) potential governed by the XRD-derived geometry. The C3-Iodine acts as a Lewis acid (σ-hole donor) to protein carbonyls.

Workflow: Quality Control via XRD

This self-validating workflow ensures that the synthesized batch corresponds to the 4-Fluoro target and not the de-fluorinated byproduct.

QC_Workflow Start Crude Product (Post-Synthesis) Recryst Recrystallization (Acetone/Hexane) Start->Recryst PXRD PXRD Analysis (5° - 50° 2θ) Recryst->PXRD Decision Peak Analysis vs. Reference PXRD->Decision Pass PASS: Distinct Peaks (Target Structure) Decision->Pass Unique Pattern Fail FAIL: Matches 3,5-DISA (De-fluorination) Decision->Fail Pattern Overlay Match

Figure 2: QC decision tree for validating the this compound intermediate.

References

  • University of Southampton. (2019). Discovery of novel small molecule stabilizers of thermally-unstable disease-associated proteins. PhD Thesis. (Describes synthesis of Compound 2.15: this compound).

  • PubChem. (2025).[1] 3,5-Diiodosalicylic acid (Compound Summary). National Library of Medicine. [Link]

  • Choudhury, A. R., & Guru Row, T. N. (2004).[2] 5-Fluorosalicylic acid.[2] Acta Crystallographica Section E, 60(9). (Reference for fluoro-salicylate packing modes). [Link]

  • Organic Syntheses. (1943).[3] 3,5-Diiodosalicylic acid.[1][3][4][5] Coll. Vol. 2, p.343. [Link]

Sources

Safety Operating Guide

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 4-Fluoro-2-hydroxy-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. Handling highly functionalized aromatic compounds like 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid demands a meticulous approach. This guide is designed to provide a robust framework for its safe handling, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. The protocols herein are structured to be self-validating, ensuring that safety is an integral part of the scientific process.

Hazard Assessment: Understanding the "Why"

Primary Anticipated Hazards:

  • Serious Eye Irritation (H319): The acidic nature and particulate form of the compound can cause significant irritation or damage upon contact with the eyes.[2][3]

  • Skin Irritation (H315): Halogenated aromatic compounds can be irritating upon skin contact, necessitating a robust barrier.[2][3]

  • Respiratory Tract Irritation (H335): As a fine powder, the compound can easily become airborne, posing an inhalation risk that may irritate the respiratory system.[2][3][4]

  • Harmful if Swallowed: Oral toxicity is a potential hazard associated with similar di-iodinated benzoic acids.[1][3]

This assessment dictates that all handling procedures must prevent contact with eyes and skin and minimize the generation and inhalation of dust.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is your first and most critical line of defense. The following equipment is mandatory when handling this compound in solid form or in solution.

Eye and Face Protection
  • Mandatory: Chemical splash goggles are required. They must form a complete seal around the eyes to protect against fine dust and accidental splashes.[5] Safety glasses with side shields are insufficient as they do not provide adequate protection from airborne particulates.[5]

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[2][6]

Hand Protection
  • Glove Selection: Nitrile examination gloves are the standard for providing protection against incidental splashes and contact with the solid compound.[5] Always check for tears or punctures before use.

  • Protocol for Contamination: If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly with soap and water before donning a new pair.[3][7]

  • Double Gloving: For procedures involving significant quantities or extended handling times, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

Body Protection
  • Laboratory Coat: A clean, buttoned laboratory coat is required to protect the skin and personal clothing from contamination.

  • Additional Protection: For tasks with a higher risk of spills, such as large-scale solution preparation, a chemically resistant apron over the lab coat is recommended.[6]

Respiratory Protection

The primary risk associated with this solid compound is the inhalation of fine dust.

  • Engineering Controls First: All handling of the solid, especially weighing and transferring, must be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles.[4]

  • When a Respirator is Required: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 respirator is required.[8] Surgical masks provide no protection against chemical dust and must not be used as a substitute.[8]

PPE Selection Summary

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing & Transfer (Solid) Chemical Splash GogglesNitrile GlovesLab CoatRequired (N95) if not in fume hood
Solution Preparation Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & ApronNot Required (in fume hood)
General Benchtop Use (Solution) Chemical Splash GogglesNitrile GlovesLab CoatNot Required

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures that safety measures are integrated into the workflow.

Preparation:

  • Designate Work Area: Cordon off and label a specific area for handling the compound, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers before you begin.

  • Don PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and goggles are securely fitted.

Handling (Weighing the Solid Compound):

  • Perform this entire procedure inside a certified chemical fume hood.

  • Gently open the container, avoiding any sudden movements that could aerosolize the powder.

  • Use a clean spatula to carefully transfer the desired amount to a weigh boat.

  • Close the primary container securely immediately after use.

  • Proceed with your experimental work, keeping all containers with the compound clearly labeled.

Post-Handling:

  • Decontaminate the work surface with an appropriate solvent and absorbent pads.

  • Properly dispose of all contaminated materials as described in the disposal plan.

  • Remove PPE in the correct order: gloves first, followed by lab coat and then eye protection.

  • Wash hands thoroughly with soap and water.[1]

Visual Workflow: PPE Selection & Handling

The following diagram outlines the decision-making process for safely handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Begin Task assess Assess Hazards (Solid or Solution?) start->assess don_ppe Don Core PPE (Coat, Goggles, Gloves) assess->don_ppe is_solid Handling Solid? don_ppe->is_solid fume_hood Work in Fume Hood is_solid->fume_hood Yes handle_solution Handle Solution is_solid->handle_solution No add_resp Add N95 Respirator fume_hood->add_resp No Hood Available decontaminate Decontaminate Area fume_hood->decontaminate add_resp->decontaminate handle_solution->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands end_task End Task wash_hands->end_task

Caption: Decision workflow for PPE selection and safe handling procedures.

Emergency & Disposal Plans

Accidental Release (Spill):

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if dust is generated.

  • Secure Area: Prevent access to the contaminated area.[9]

  • Report: Inform your supervisor and institutional safety officer immediately.

  • Cleanup (if trained): For minor spills, trained personnel wearing full PPE (including respiratory protection) should gently cover the spill with an inert absorbent material, such as vermiculite or sand. Carefully sweep the material into a labeled, sealable waste container without creating dust.[4]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan: All waste materials, including empty containers, contaminated gloves, absorbent materials, and unused compound, must be treated as hazardous chemical waste.

  • Collect: Place all waste in a clearly labeled, sealed, and chemically compatible container.

  • Label: The label must read "Hazardous Waste" and clearly identify the contents (this compound).

  • Dispose: Arrange for collection by a specialized chemical waste disposal company in accordance with all local, state, and federal regulations.[1][9] Do not discharge into drains or rivers.[9]

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your team.

References

  • Safety Data Sheet: 4-Hydroxybenzoic acid. Carl ROTH. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Available from: [Link]

  • Personal Protective Equipment. US EPA. Available from: [Link]

  • Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH. Available from: [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.